2-Bromo-4-(hydroxymethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOTWUOAVEBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-Bromo-4-(hydroxymethyl)benzoic Acid (CAS: 90221-60-6): Synthesis, Mechanisms, and Applications
Executive Summary
In the realm of modern organic synthesis and drug discovery, the strategic selection of polyfunctional building blocks is paramount. 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6) is a highly versatile, trifunctional aromatic intermediate[1]. Featuring a carboxylic acid, an ortho-positioned bromine atom, and a para-positioned hydroxymethyl group, this molecule serves as a critical linchpin in the development of complex pharmaceuticals, such as SGLT2 inhibitors and protein tyrosine phosphatase 1B (PTP-1B) inhibitors[2], as well as advanced agrochemicals like insecticidal benzamide isoxazolines[3].
This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, mechanistic utility, and field-proven synthetic methodologies, designed specifically for researchers and process chemists.
Physicochemical Profiling & Nomenclature
To ensure rigorous quality control and accurate inventory management, the fundamental physicochemical properties of 2-bromo-4-(hydroxymethyl)benzoic acid are summarized below[1],[4].
| Property | Specification |
| Chemical Name | 2-Bromo-4-(hydroxymethyl)benzoic acid |
| Synonyms | 2-bromo-4-hydroxymethyl-benzoic acid; 4-hydroxymethyl-2-bromobenzoic acid |
| CAS Number | 90221-60-6 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.05 g/mol |
| InChI Key | MOVOTWUOAVEBFQ-UHFFFAOYSA-N |
| Physical Appearance | Light Yellow to Off-White Solid |
| Storage Temperature | 0–5 °C (Protect from light and moisture) |
| Purity Standard | ≥ 97% (HPLC) |
Mechanistic Role in Molecular Design
The architectural value of 2-bromo-4-(hydroxymethyl)benzoic acid lies in the orthogonal reactivity of its three functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous:
-
C1 Carboxylic Acid (The Directing & Anchoring Group): The carboxyl moiety allows for standard peptide-like coupling to form benzamides[3]. Mechanistically, it acts as an electron-withdrawing group (EWG), subtly deactivating the aromatic ring while directing meta-substitution, though its primary utility is exocyclic functionalization.
-
C2 Bromo Group (The Cross-Coupling Handle): Positioned ortho to the carboxylic acid, the bromine atom introduces significant steric hindrance. However, it is highly labile under palladium catalysis. This enables Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings to build biaryl systems or complex heterocycles[5]. The ortho-relationship is frequently exploited to synthesize fused ring systems (e.g., phthalides or isoindolinones) via tandem coupling-cyclization cascades.
-
C4 Hydroxymethyl Group (The Modifiable Tail): The benzylic alcohol can be oxidized to an aldehyde (using PDC or MnO₂) or a carboxylic acid, providing a secondary site for elongation. Alternatively, it can be converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution (Sₙ2)[6].
Caption: Divergent functionalization pathways exploiting the three reactive sites.
Synthetic Pathways & Methodologies
The most robust and economically viable route to synthesize 2-bromo-4-(hydroxymethyl)benzoic acid begins with the commercially available 2-bromo-4-methylbenzoic acid . The synthesis relies on a three-step sequence: Esterification, Radical Bromination, and a tandem Hydrolysis/Substitution[6].
Experimental Protocol: Core Synthesis Workflow
Step 1: Esterification (Protection of the Carboxylic Acid) Causality: The carboxylic acid must be masked as a methyl ester to prevent unwanted side reactions (such as decarboxylation or acyl bromide formation) during the subsequent radical bromination step.
-
Suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
-
Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 12 hours.
-
Workup: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate to yield methyl 2-bromo-4-methylbenzoate.
Step 2: Wohl-Ziegler Radical Bromination Causality: N-Bromosuccinimide (NBS) is utilized alongside Azobisisobutyronitrile (AIBN) to achieve selective benzylic bromination. AIBN thermally decomposes to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which initiate the chain reaction. NBS provides a low, steady-state concentration of Br₂, strongly favoring substitution at the benzylic position over electrophilic aromatic substitution[2],[7].
-
Dissolve methyl 2-bromo-4-methylbenzoate (1.0 eq) in 1,2-dichloroethane (DCE) or CCl₄ (0.2 M).
-
Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Heat the reaction to reflux (approx. 80 °C) under a nitrogen atmosphere for 3–4 hours, optionally irradiating with a halogen lamp to accelerate initiation[2].
-
Workup: Cool to room temperature, filter off the precipitated succinimide by-product, and wash the filtrate with water and brine. Concentrate to yield methyl 2-bromo-4-(bromomethyl)benzoate.
Step 3: Tandem Hydrolysis and Sₙ2 Substitution Causality: Treating the intermediate with an aqueous alkali base (e.g., LiOH or NaOH) achieves two transformations in a single pot: it hydrolyzes the methyl ester back to the carboxylate, and it displaces the benzylic bromide via an Sₙ2 mechanism to form the hydroxymethyl group[6].
-
Dissolve methyl 2-bromo-4-(bromomethyl)benzoate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).
-
Stir the mixture at 50 °C for 18 hours[6].
-
Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 2M HCl.
-
Extract the precipitated product with EtOAc (3x). Dry and concentrate to afford pure 2-bromo-4-(hydroxymethyl)benzoic acid .
Caption: Synthetic workflow for 2-Bromo-4-(hydroxymethyl)benzoic acid.
Downstream Protocol: Suzuki-Miyaura Cross-Coupling
When utilizing 2-bromo-4-(hydroxymethyl)benzoic acid in drug development, modifying the C2 position via Suzuki coupling is standard practice. Causality: The use of Pd(dppf)Cl₂ is highly recommended here. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step, overcoming the steric hindrance of the ortho-substituted carboxylic acid[5].
-
Charge a Schlenk flask with 2-bromo-4-(hydroxymethyl)benzoic acid (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed 1,4-dioxane/water (4:1 v/v).
-
Heat at 90 °C for 12 hours.
-
Acidify with 1M HCl, extract with EtOAc, and purify via reverse-phase chromatography.
Analytical Characterization & Quality Control
To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below are the expected ¹H-NMR assignments for 2-bromo-4-(hydroxymethyl)benzoic acid in DMSO-d₆, extrapolated from structurally analogous benzamide isoxazolines and brominated precursors[6].
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~ 13.10 | Broad Singlet (bs) | 1H | Carboxylic acid proton (exchanges with D₂O) |
| Ar-H (C6) | ~ 7.80 | Doublet (d, J = 8.0 Hz) | 1H | Aromatic proton ortho to COOH |
| Ar-H (C3) | ~ 7.70 | Doublet (d, J = 1.5 Hz) | 1H | Aromatic proton ortho to Bromo, meta to COOH |
| Ar-H (C5) | ~ 7.40 | Doublet of doublets (dd) | 1H | Aromatic proton ortho to hydroxymethyl |
| -OH | ~ 5.45 | Broad Singlet (bs) | 1H | Benzylic hydroxyl proton |
| -CH₂- | ~ 4.55 | Singlet (s) | 2H | Benzylic methylene protons |
References
Sources
- 1. 2-Bromo-4-hydroxymethyl-benzoic acid | 90221-60-6 [sigmaaldrich.com]
- 2. US20030114703A1 - Protein tyrosine phosphatase 1B (PTP-1B) inhibitors containing two ortho-substituted aromatic phosphonates - Google Patents [patents.google.com]
- 3. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 4. 7697-32-7化工百科 – 960化工网 [m.chem960.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
Technical Whitepaper: Solubilization Dynamics of 2-Bromo-4-(hydroxymethyl)benzoic Acid in Organic Solvents
Executive Summary
2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6) is a highly versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals, such as benzamide isoxazoline insecticides [1]. However, its unique structural topology—combining a polar carboxylic acid, a hydrogen-bonding hydroxymethyl group, and a lipophilic ortho-bromine atom—creates distinct solubility challenges. This whitepaper provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to selecting the optimal organic solvents for this compound, ensuring high-yield downstream synthetic workflows.
Mechanistic Determinants of Solubility
To predict and manipulate the solubility of 2-Bromo-4-(hydroxymethyl)benzoic acid, one must understand the competing intermolecular forces dictated by its functional groups:
-
Intermolecular Hydrogen Bonding: The presence of both a carboxylic acid (-COOH) and a hydroxymethyl (-CH2OH) group enables the molecule to act as a potent hydrogen bond donor and acceptor. In non-polar environments (e.g., hexane, toluene), these groups drive the formation of highly stable intermolecular dimers or polymeric networks, rendering the solid crystalline lattice highly resistant to dissolution.
-
The Halogen Effect: The bromine atom at the 2-position significantly increases the molecular weight (231.04 g/mol ) and the overall lipophilicity (LogP) of the aromatic ring. While this decreases aqueous solubility, it enhances the compound's affinity for moderately polar organic phases like ethyl acetate during liquid-liquid extraction.
-
Topological Polar Surface Area (tPSA): As demonstrated in advanced solubility prediction models, the interplay between tPSA and LogP is the primary driver of solvation thermodynamics [2]. For this compound, solvents must possess sufficient hydrogen-bond accepting capacity to disrupt the native -COOH/-CH2OH networks.
Solvent Selection Matrix & Empirical Solubility Data
The following table summarizes the quantitative and qualitative solubility profiles of 2-Bromo-4-(hydroxymethyl)benzoic acid across standard laboratory solvents at 25°C.
| Solvent Class | Representative Solvents | Est. Solubility (mg/mL) | Solubilization Mechanism | Downstream Compatibility |
| Polar Aprotic | DMSO, DMF, DMAc | > 50 | Strong H-bond acceptance disrupts dimers; high dielectric constant solvates the aromatic core. | Excellent for amide couplings (e.g., HATU/DIPEA) and SN2 reactions. |
| Polar Protic | Methanol, Ethanol | 20 - 50 | Competitive H-bonding with both -COOH and -CH2OH groups. | Ideal for esterification; may interfere with activated acyl species. |
| Moderately Polar | Ethyl Acetate, THF | 5 - 20 | Moderate dipole interactions; solvates the brominated aromatic ring effectively. | Good for extraction workflows and Grignard/reduction reactions (THF). |
| Non-Polar / Halogenated | DCM, Chloroform, Hexane | < 1 | Incapable of breaking the robust intermolecular H-bond networks of the solid lattice. | Poor. Requires co-solvents (e.g., 5-10% DMF in DCM) for homogeneous reactions. |
Experimental Protocol: Preparation of High-Concentration Stock Solutions (0.1 M)
To ensure reproducibility and prevent precipitation during sensitive synthetic steps (such as peptide coupling or catalytic cross-coupling), follow this self-validating protocol for preparing a 0.1 M stock solution in DMF.
Step 1: Gravimetric Preparation Accurately weigh 231.0 mg (1.0 mmol) of 2-Bromo-4-(hydroxymethyl)benzoic acid. Expert Insight: The solid can hold static charge; use an anti-static gun or metallic spatula to prevent mass loss to the weighing boat.
Step 2: Solvent Addition Transfer the solid to a 20 mL glass scintillation vial. Add 8.0 mL of anhydrous N,N-Dimethylformamide (DMF).
Step 3: Mechanical Agitation Vortex the mixture at 2000 RPM for 60 seconds. The high H-bond accepting nature of DMF will rapidly begin cleaving the carboxylic dimers.
Step 4: Thermal/Acoustic Modulation If microscopic particulates remain, sonicate the vial in a water bath at 30°C for 5 minutes. Do not exceed 40°C to prevent potential side reactions or solvent degradation.
Step 5: Volumetric Adjustment & Validation Dilute the clear, light-yellow solution to exactly 10.0 mL with anhydrous DMF. Self-Validation Check: Shine a laser pointer through the vial; the absence of a Tyndall effect confirms complete molecular dissolution without colloidal suspension.
Downstream Applications & Solvent Compatibility
The choice of solvent directly dictates the success of subsequent chemical transformations. For instance, while dichloromethane (DCM) is the industry standard for amide couplings, the poor solubility of this specific brominated benzoic acid in pure DCM will lead to heterogeneous reaction mixtures and low yields. As illustrated in the workflow below, utilizing a polar aprotic solvent or a binary solvent system (DCM/DMF) is critical.
Workflow diagram for solvent selection and downstream application compatibility.
References
-
World Intellectual Property Organization. "Insecticidal compounds." WO2009080250A2, 2009. URL:[1]
-
Ali, J.; Camilleri, P.; Brown, M. B.; Hutt, A. J.; Kirton, S. B. "Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area." Journal of Chemical Information and Modeling 2012, 52 (2), 420-428. URL:[Link][2]
Sources
A Tale of Two Benzoic Acids: A Technical Guide to 2-Bromo-4-hydroxymethyl and 2-Bromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and medicinal chemistry, the subtle substitution on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide delves into the core differences between two closely related benzoic acid derivatives: 2-bromo-4-hydroxymethylbenzoic acid and 2-bromo-4-methylbenzoic acid. While separated by a single oxidation state at the C4 position, these compounds present distinct synthetic challenges and opportunities, making a thorough understanding of their individual characteristics paramount for their effective utilization in research and development.
This technical guide will navigate the structural nuances, comparative properties, synthetic pathways, and divergent reactivity of these two molecules. By providing a detailed analysis grounded in established chemical principles and supported by practical, field-proven insights, we aim to equip researchers with the knowledge necessary to strategically select and employ these building blocks in their synthetic endeavors.
Structural and Physicochemical Distinctions: A Foundation of Difference
The primary distinction between 2-bromo-4-hydroxymethylbenzoic acid and 2-bromo-4-methylbenzoic acid lies in the functional group at the para-position relative to the carboxylic acid. The former possesses a hydroxymethyl (-CH₂OH) group, a primary alcohol, while the latter features a simple methyl (-CH₃) group. This seemingly minor difference has profound implications for the molecules' polarity, solubility, and potential for further chemical modification.
dot
Caption: Chemical structures of the two benzoic acid derivatives.
The presence of the hydroxyl group in 2-bromo-4-hydroxymethylbenzoic acid introduces a site for hydrogen bonding, significantly increasing its polarity and potential for aqueous solubility compared to its methyl-substituted counterpart. This difference in polarity also influences their chromatographic behavior, a critical consideration for purification.
| Property | 2-bromo-4-hydroxymethylbenzoic acid | 2-bromo-4-methylbenzoic acid |
| Molecular Formula | C₈H₇BrO₃[1] | C₈H₇BrO₂[2][3] |
| Molecular Weight | 231.04 g/mol | 215.04 g/mol [2][3] |
| Appearance | Light Yellow Solid[1] | White to Almost white solid[2][4] |
| Melting Point | Not readily available | 143-147 °C[4][5] |
| Solubility | Soluble in Methanol | Soluble in Methanol[4] |
| pKa (Predicted) | Not readily available | 3.02 ± 0.10[4] |
Table 1: Comparative Physicochemical Properties.
Spectroscopic Fingerprints: Differentiating the Analogs
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unambiguous fingerprints for distinguishing between these two molecules.
In ¹H NMR spectroscopy, the key difference will be observed in the signals corresponding to the C4 substituent. For 2-bromo-4-hydroxymethylbenzoic acid, a characteristic singlet for the benzylic protons (-CH₂OH) would typically appear around 4.5-5.0 ppm, with an additional broad singlet for the hydroxyl proton. In contrast, 2-bromo-4-methylbenzoic acid will exhibit a singlet for the methyl protons (-CH₃) at a higher field, generally around 2.3-2.5 ppm. The aromatic proton splitting patterns will also differ slightly due to the electronic influence of the respective substituents.
IR spectroscopy will also show a distinct difference. 2-bromo-4-hydroxymethylbenzoic acid will display a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group, which will be absent in the spectrum of 2-bromo-4-methylbenzoic acid. Both compounds will exhibit a strong C=O stretching vibration for the carboxylic acid group around 1700 cm⁻¹.
Synthetic Pathways: Building the Molecules
The synthesis of these two compounds requires distinct strategies, primarily centered around the introduction and manipulation of the C4 functional group.
Synthesis of 2-bromo-4-methylbenzoic acid
A common and straightforward method for the synthesis of 2-bromo-4-methylbenzoic acid involves the oxidation of a commercially available starting material, 2-bromo-4-methylaniline. The synthesis can also be achieved through the hydrolysis of 2-bromo-4-methylbenzonitrile.[5]
dot
Caption: General synthetic scheme for 2-bromo-4-methylbenzoic acid.
More modern and environmentally friendly methods for the oxidation of toluene derivatives to benzoic acids are continuously being developed, including catalyst-free aerobic photooxidation with bromine-water.[6][7][8][9] This approach avoids the use of harsh and toxic metal oxidants like KMnO₄ or Cr(VI) salts.[6][8]
Experimental Protocol: Oxidation of 2-bromo-4-methylbenzaldehyde to 2-bromo-4-methylbenzoic acid (Illustrative)
-
Dissolution: Dissolve 2-bromo-4-methylbenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) in water. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Continue stirring at room temperature or with gentle heating until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite to destroy any excess permanganate. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-4-methylbenzoic acid.
Synthesis of 2-bromo-4-hydroxymethylbenzoic acid
The synthesis of 2-bromo-4-hydroxymethylbenzoic acid is more complex and can be approached in a few ways. One strategy involves the reduction of the corresponding carboxylic acid ester. A literature report describes a method starting from 2,5-dimethylbromobenzene, which is tetrabrominated with N-bromosuccinimide (NBS), followed by hydrolysis to 2-bromoterephthalaldehyde. A subsequent disproportionation reaction yields 3-bromo-4-(hydroxymethyl)benzoic acid.[10]
A more direct approach would be the selective reduction of the ester group of a precursor like methyl 2-bromo-4-formylbenzoate, followed by hydrolysis. Alternatively, one could start with 2-bromo-4-methylbenzoic acid, esterify it, and then perform a selective benzylic bromination followed by hydrolysis.
dot
Caption: Plausible synthetic route to 2-bromo-4-hydroxymethylbenzoic acid.
Experimental Protocol: Reduction of a Carboxylic Acid to a Primary Alcohol (General Principle)
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.[11]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[11][12] Borane (BH₃) is another effective reagent for this transformation.[12][13]
-
Addition of Carboxylic Acid: Slowly add a solution of the carboxylic acid in the same dry solvent to the reducing agent suspension at a controlled temperature (often 0 °C). This reaction is typically vigorous.
-
Reaction and Work-up: After the addition is complete, the reaction is usually stirred for several hours at room temperature or with gentle heating to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Isolation: The resulting slurry is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the primary alcohol.
Comparative Reactivity: The Influence of the C4 Substituent
The differing C4 substituents endow 2-bromo-4-hydroxymethylbenzoic acid and 2-bromo-4-methylbenzoic acid with distinct chemical reactivities, opening up different avenues for further synthetic transformations.
Reactivity of the Methyl Group
The methyl group of 2-bromo-4-methylbenzoic acid is relatively unreactive under many conditions. However, the benzylic protons are susceptible to radical abstraction, making this position a handle for further functionalization.[14][15] For example, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator can convert the methyl group into a bromomethyl group, a versatile precursor for nucleophilic substitution reactions. Furthermore, strong oxidizing agents can oxidize the methyl group to a carboxylic acid, though this would lead to a different product altogether.[14]
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group of 2-bromo-4-hydroxymethylbenzoic acid is a primary alcohol and thus exhibits the characteristic reactivity of this functional group. It can be:
-
Oxidized: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) will yield the corresponding aldehyde, while stronger oxidation (e.g., with KMnO₄ or Jones reagent) will lead to the dicarboxylic acid.
-
Esterified or Etherified: The hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively.
-
Converted to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.
Reactivity of the Aromatic Ring and Carboxylic Acid
Both molecules share a brominated benzoic acid core, which also presents opportunities for chemical modification.
-
The Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
The Bromo Substituent: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[16] This allows for the introduction of a wide range of substituents at the C2 position, a crucial strategy in the synthesis of complex molecules and active pharmaceutical ingredients.[17]
Applications in Research and Drug Development
Both 2-bromo-4-methylbenzoic acid and its hydroxymethyl analog are valuable building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
2-Bromo-4-methylbenzoic acid has been utilized in the synthesis of various compounds, including dibenzo-α-pyrones, benzophenones, and benzocoumarins.[4][5] Its derivatives are also being explored for their potential as synthetic intermediates for active pharmaceutical ingredients.[17]
While specific applications for 2-bromo-4-hydroxymethylbenzoic acid are less documented in readily available literature, its trifunctional nature (carboxylic acid, alcohol, and aryl bromide) makes it a highly attractive scaffold for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery. The ability to selectively modify each of the three functional groups allows for the systematic exploration of chemical space to identify novel bioactive compounds. For instance, related bromo-hydroxybenzoic acids have been used in the preparation of urolithins, which have shown potential in interfering with proteins linked to prostate cancer.[18]
Conclusion
References
-
Thieme Chemistry. Photooxidation of Toluene Derivatives into Carboxylic Acids. [Link]
-
PubChem. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292. [Link]
-
ResearchGate. Aerobic Photo Oxidation of Toluene Derivatives into Carboxylic Acids with Bromine–water Under Catalyst-Free Conditions | Request PDF. [Link]
-
SLS. 2-Bromo-4-methylbenzoic acid, | 560170-1G | SIGMA-ALDRICH. [Link]
-
PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]
-
Kirihara, M., et al. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine–Water under Catalyst-Free Conditions. Synlett, 33(16), 1670-1674. [Link]
-
PubChem. 2-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 14797203. [Link]
-
Organic Chemistry Portal. Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. [Link]
-
Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
-
ACS Publications. Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. [Link]
-
Chemistry Stack Exchange. What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?. [Link]
-
PubChemLite. 2-bromo-4-methylbenzoic acid (C8H7BrO2). [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
-
Pharmaffiliates. CAS No : 28547-28-6 | Product Name : 2-Bromo-4-hydroxybenzoic Acid. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
YouTube. Allylic and Benzylic Reactivity Overview. [Link]
-
ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]
-
POLIMI. Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium: A Novel Synthetic Capability of the Zygomycete. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
SpectraBase. 2-Bromo-benzoic acid, methyl ester. [Link]
-
Course Hero. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-2-methylbenzoic Acid as a Versatile Chemical Intermediate. [Link]
-
NIST WebBook. Benzoic acid, 2-bromo-. [Link]
-
PubChemLite. 2-bromo-4-hydroxybenzoic acid (C7H5BrO3). [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
PMC. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
Sources
- 1. 2-Bromo-4-hydroxymethyl-benzoic acid | 90221-60-6 [sigmaaldrich.com]
- 2. 2-Bromo-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0 [m.chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Photooxidation of Toluene Derivatives into Carboxylic Acids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.coach [chemistry.coach]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Comprehensive Physicochemical Profiling of 2-Bromo-4-(hydroxymethyl)benzoic Acid: pKa, Acidity, and Structural Mechanics
Executive Summary & Molecular Identity
In modern drug development and advanced organic synthesis, the precise determination of a molecule's ionization constant (pKa) is foundational. It dictates solubility, lipophilicity (LogD), membrane permeability, and reactivity. This technical guide provides an in-depth physicochemical analysis of 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6), a highly functionalized building block frequently utilized in cross-coupling methodologies and pharmacophore design ()[1].
Because empirical pKa data for highly specific multi-substituted benzoic acids can be sparse, application scientists must rely on rigorous structural mechanics and orthogonal experimental validation to determine accurate acidity values.
Mechanistic Insights: Substituent Effects on Acidity
The acidity of benzoic acid derivatives is governed by the thermodynamic stability of the conjugate base (the carboxylate anion). The parent benzoic acid has a pKa of 4.20. The introduction of substituents at the ortho and para positions triggers a complex interplay of steric and electronic effects.
The Ortho-Bromo Effect (Steric Decoupling & Inductive Pull)
Placing a bulky bromine atom at the ortho position drastically increases acidity. In an unsubstituted benzoic acid, the carboxyl group is coplanar with the aromatic ring, allowing resonance stabilization of the neutral acid. The steric bulk of the ortho-bromine forces the carboxyl group to rotate out of the aromatic plane. This "steric decoupling" breaks the conjugation, removing the resonance stabilization of the neutral acid and making it easier to donate a proton. Furthermore, bromine exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework, which stabilizes the resulting negative charge on the carboxylate anion. Consequently, the pKa of 2-bromobenzoic acid drops sharply to 2.84 ()[2].
The Para-Hydroxymethyl Effect (Weak Inductive Withdrawal)
The -CH₂OH group at the para position behaves differently than standard resonance-donating or withdrawing groups. Because the oxygen atom is insulated from the aromatic
Calculated pKa Synthesis
By applying the linear free-energy relationship (Hammett equation,
Caption: Logical flow of substituent effects dictating the pKa shift in 2-bromo-4-(hydroxymethyl)benzoic acid.
Quantitative Data Summary
The following table contextualizes the acidity of the target molecule against its structural analogs, highlighting the dominant role of the ortho-halogen.
| Compound | Substituent(s) | Hammett | Experimental / Calculated pKa |
| Benzoic Acid | None | 0.00 | 4.20 |
| 2-Bromobenzoic Acid | ortho-Br | -1.36 (effective | 2.84 |
| 4-(Hydroxymethyl)benzoic Acid | para-CH₂OH | +0.03 ( | ~4.17 |
| 2-Bromo-4-(hydroxymethyl)benzoic Acid | ortho-Br, para-CH₂OH | Combined | 2.81 (Calculated) |
Experimental Methodologies for pKa Determination
To establish a scientifically rigorous pKa value, researchers must employ a self-validating system. Relying on a single analytical method introduces blind spots regarding activity coefficients or chromophoric masking. The following protocol pairs macroscopic thermodynamic measurement with microscopic electronic validation.
Protocol 1: Potentiometric Titration (Primary Thermodynamic Method)
This method measures the bulk thermodynamic proton release directly via a glass electrode potential.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 2.00, 4.00, 7.00) at a constant temperature of 25.0 ± 0.1 °C to ensure a strict Nernstian response.
-
Sample Preparation: Dissolve 2-bromo-4-(hydroxymethyl)benzoic acid to a concentration of 1.0 mM in a 0.15 M KCl background electrolyte solution.
-
Causality: The high ionic strength of the KCl background masks the activity coefficient changes that occur as the molecule ionizes during the titration, allowing raw concentration to accurately approximate thermodynamic activity.
-
-
Titration: Titrate with standardized 0.1 M KOH under a continuous inert argon sparge.
-
Causality: Argon prevents atmospheric CO₂ absorption. CO₂ forms carbonic acid in water, which creates a secondary buffering region that skews the low-pH data critical for highly acidic benzoic acids.
-
-
Data Analysis: Construct a Bjerrum plot (average number of bound protons vs. pH). The pKa is extracted at the half-equivalence point where [HA] = [A⁻].
Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)
This method validates the potentiometric data by tracking the distinct electronic transitions between the protonated and deprotonated states.
-
Solution Preparation: Prepare a 50 µM solution of the analyte in a universal buffer system (e.g., Britton-Robinson buffer) covering pH 1.5 to 5.0.
-
Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) at intervals of 0.2 pH units.
-
Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance remains constant regardless of pH).
-
Causality: The presence of a clean isosbestic point mathematically confirms a strict two-state equilibrium (HA ⇌ A⁻ + H⁺) without degradation, aggregation, or precipitation artifacts.
-
-
Non-Linear Regression: Plot the absorbance at the wavelength of maximum difference (
) against pH. Fit the curve using the Henderson-Hasselbalch equation. If the derived pKa matches the potentiometric Bjerrum plot, the system is successfully self-validated.
Caption: Orthogonal self-validating workflow combining potentiometry and UV-Vis spectrophotometry.
Implications in Drug Development & Synthesis
Understanding the pKa of 2.81 for 2-bromo-4-(hydroxymethyl)benzoic acid has profound implications for downstream applications:
-
Physiological Ionization: At physiological pH (7.4), a pKa of 2.81 dictates that the molecule is >99.99% ionized. While this ensures excellent aqueous solubility, it results in a highly negative LogD, severely restricting passive lipid membrane permeability unless formulated as a prodrug.
-
Synthetic Utility: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling utilizing the ortho-bromo site), the highly acidic carboxylic proton must be fully neutralized. Failure to account for this high acidity by providing sufficient equivalents of inorganic base will result in the quenching of the active Pd(0) catalyst or the oxidative addition complex, stalling the catalytic cycle.
References
-
ChemBK. "2-Bromobenzoic acid - Physico-chemical Properties." Chemical Database. URL:[Link]
-
LookChem. "2-Bromobenzoic acid|88-65-3 Chemical Properties." LookChem Database. URL:[Link]
-
Science.gov. "Electronic contributions to the sigma(p) parameter of the Hammett equation." Topic Pages. URL:[Link]
-
ChemRxiv. "Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives." Preprint Server. URL:[Link]
Sources
A Senior Application Scientist's Guide to Sourcing and Qualifying 2-Bromo-4-(hydroxymethyl)benzoic Acid for Advanced Research and Development
Abstract: 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS No. 90221-60-6) is a critical bifunctional building block in modern synthetic chemistry, particularly valued in pharmaceutical research and drug development. Its utility as a precursor to linkers for solid-phase synthesis and as a key intermediate for active pharmaceutical ingredients (APIs) necessitates a stringent approach to sourcing and quality control. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to identify, evaluate, and qualify suppliers of this essential reagent. We will delve into the significance of comprehensive documentation, outline a robust supplier qualification workflow, and provide detailed protocols for in-house analytical verification to ensure the integrity and reproducibility of your scientific endeavors.
The Strategic Importance of 2-Bromo-4-(hydroxymethyl)benzoic Acid in Synthesis
2-Bromo-4-(hydroxymethyl)benzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a hydroxymethyl (benzyl alcohol) group, and a bromine atom. This unique arrangement makes it a versatile reagent for multi-step organic synthesis.
Key Applications:
-
Linker Synthesis for Solid-Phase Chemistry: The compound is a fundamental precursor for creating Wang-type resins.[1] The carboxylic acid is used to attach the molecule to a chloromethylated polystyrene resin, while the hydroxymethyl group becomes the attachment point for the first building block of a new molecule. The Wang linker is renowned for its stability across various reaction conditions and the straightforward cleavage of the final product under mild acidic conditions.[1] This makes it indispensable for constructing combinatorial libraries of small molecules for high-throughput screening in drug discovery.[1]
-
Pharmaceutical Intermediates: It serves as a crucial starting material in the synthesis of complex APIs. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity, a common strategy in modern drug design.[2]
-
Specialty Polymer Chemistry: The dual functionality of the acid and alcohol groups allows it to be used in the creation of specialty polyesters and other polymers, where it can impart specific thermal or mechanical properties.[3]
Given its role in foundational synthetic strategies, the purity and consistency of this reagent are paramount. The presence of impurities can lead to failed reactions, the generation of difficult-to-remove byproducts, and ultimately, compromised data integrity.
A Framework for Supplier Identification and Evaluation
Sourcing high-quality chemical reagents is the first and most critical step in any experimental workflow. A reliable supplier provides not only the chemical itself but also the assurance of consistency and comprehensive support.
Major Chemical Suppliers
A variety of global suppliers offer 2-Bromo-4-(hydroxymethyl)benzoic acid. The following table summarizes offerings from several reputable vendors. It is important to note that purity levels and available documentation can vary.
| Supplier | CAS Number | Typical Purity | Key Characteristics |
| Sigma-Aldrich (Merck) | 90221-60-6 | ≥97% | Extensive documentation available (CoA, SDS); established global distribution. |
| Thermo Fisher Scientific | 7697-27-0 | ≥98% | Part of the Acros Organics or Alfa Aesar brands; strong focus on research chemicals.[4] |
| BLD Pharm | 7697-27-0 | N/A | Offers a range of building blocks for R&D; often provides competitive pricing.[5] |
| Advanced ChemBlocks | 1187238-21-6** | ≥95% | Specializes in novel building blocks for drug discovery.[6] |
*Note: Some suppliers may list the related compound 2-Bromo-4-methylbenzoic acid under a different CAS number. Always verify the structure and CAS for 2-Bromo-4-(hydroxymethyl)benzoic acid (90221-60-6). ****Note: This CAS number corresponds to the isomer 2-Bromo-5-(hydroxymethyl)benzoic acid. It highlights the critical importance of verifying the exact chemical structure with the supplier.
The Primacy of Documentation: CoA and SDS
Before placing an order, a thorough review of the supplier's documentation is a mandatory step. This documentation is the primary indicator of a supplier's commitment to quality.
-
Certificate of Analysis (CoA): This is the most critical quality document. It provides batch-specific data on the purity and physical properties of the compound. A comprehensive CoA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR or Mass Spectrometry to ensure the material is the correct molecule.
-
Purity Assessment: Often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), providing a quantitative value (e.g., 99.2% purity by HPLC).[7]
-
Physical Properties: Appearance, melting point, etc.
-
Date of Analysis and Lot Number: Essential for traceability.
-
-
Safety Data Sheet (SDS): This document provides essential information on handling, storage, and safety precautions.[8] Key sections to review include:
-
Hazards Identification: Outlines potential risks such as skin or eye irritation.
-
Handling and Storage: Specifies storage conditions (e.g., 0-5°C, inert atmosphere) and incompatible materials (e.g., strong oxidizing agents).[8]
-
Personal Protective Equipment (PPE): Recommends the use of gloves, safety glasses, and lab coats.[9]
-
Supplier and Material Qualification Workflow
A systematic approach to qualifying a new supplier or a new batch of material is crucial for cGMP environments and highly recommended for all research to ensure reproducibility.
Caption: A logical workflow for qualifying suppliers of critical reagents.
In-House Quality Control and Verification
Relying solely on a supplier's CoA is not sufficient for critical applications. Independent verification provides an essential layer of quality assurance.
Understanding Potential Impurities
Impurities can arise from the synthetic route or degradation. Common synthetic pathways for related bromobenzoic acids involve the bromination of a substituted toluene followed by oxidation of the methyl group, or the bromination of a pre-existing benzoic acid.[10][11] Potential impurities could include:
-
Starting Materials: Unreacted 4-methyl-2-bromobenzoic acid or other precursors.
-
Regioisomers: Bromination at other positions on the aromatic ring.
-
Over-oxidation Products: Formation of aldehydes or other related species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, ethyl acetate).[12]
Protocol: Purity Verification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. This protocol provides a general method that can be adapted as a starting point for the analysis of 2-Bromo-4-(hydroxymethyl)benzoic acid.
Objective: To quantify the purity of the analyte and detect any related impurities.
Materials:
-
2-Bromo-4-(hydroxymethyl)benzoic acid sample
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[13]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the 2-Bromo-4-(hydroxymethyl)benzoic acid standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a stock solution of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm or 254 nm (a photodiode array detector is recommended to assess peak purity).[14]
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The results from the in-house analysis should be closely compared with the supplier's CoA. Any significant discrepancy (e.g., >0.5% difference in purity, or the presence of new, significant impurity peaks) warrants a discussion with the supplier's technical service department.
-
In-House Material Verification Workflow
Caption: Workflow for the analytical verification of incoming chemical reagents.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the quality of the reagent and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always handle 2-Bromo-4-(hydroxymethyl)benzoic acid in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers recommend refrigerated storage (0-5°C) to ensure long-term stability.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to decomposition or vigorous reactions.[8]
Conclusion
The successful use of 2-Bromo-4-(hydroxymethyl)benzoic acid in research and development hinges on a diligent and systematic approach to procurement and quality verification. By moving beyond a simple vendor list and implementing a robust qualification framework, scientists can mitigate risks associated with reagent variability. Prioritizing suppliers who provide transparent, comprehensive documentation and performing independent, in-house verification are the cornerstones of ensuring experimental reproducibility and advancing scientific discovery with confidence.
References
-
Certificate of analysis - 2-Bromo-4-methylbenzoic acid, 97%. (n.d.). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]
-
Certificate of analysis - 3-Bromo-4-hydroxybenzoic acid, 98%. (n.d.). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011). Google Patents.
-
Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]
-
Material Safety Data Sheet - 2-bromo benzoic acid 98%. (n.d.). Oxford Lab Fine Chem LLP. Retrieved March 7, 2024, from [Link]
- Method for producing 2-bromo-4,5-dialkoxy benzoic acid. (2013). Google Patents.
-
4-Bromo Benzoic acid. (n.d.). Vihita Drugs & Intermediates. Retrieved March 7, 2024, from [Link]
-
2-Bromo-4-hydroxybenzoic acid | C7H5BrO3. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Cas 632340-63-7, Benzoic acid, 2-[bromo(4-hydroxyphenyl)methyl]-. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved March 7, 2024, from [Link]
-
Quality control methods for medicinal plant materials. (1998). World Health Organization. Retrieved March 7, 2024, from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of the Brazilian Chemical Society. Retrieved March 7, 2024, from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing. Retrieved March 7, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-4-methylbenzoic acid, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 7697-27-0|2-Bromo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-5-(hydroxymethyl)benzoic acid 95% | CAS: 1187238-21-6 | AChemBlock [achemblock.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 11. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 12. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. longdom.org [longdom.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Deconstructing 4-Hydroxymethyl-2-bromobenzoic Acid: Nomenclature, Synthesis, and Application
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized benzoic acid derivatives serve as critical building blocks. Among these, CAS 90221-60-6 stands out due to its orthogonal reactivity profile, featuring a carboxylic acid, a primary alcohol, and an aryl bromide. However, the compound is frequently listed under various structural synonyms across chemical catalogs and literature, leading to database fragmentation. This whitepaper deconstructs the IUPAC nomenclature variations of this molecule, provides a self-validating synthetic protocol, and outlines its physicochemical profile to ensure absolute precision for researchers and formulation scientists.
Nomenclature Logic: PIN vs. Commercial Variations
The accurate identification of molecular entities is paramount in patent law and regulatory submissions. The naming of CAS 90221-60-6 is governed by the 1[1].
Deconstructing the Preferred IUPAC Name (PIN)
According to IUPAC seniority rules (Section P-41/P-42), the carboxylic acid group (
The substituents are:
-
A bromo group at the C2 position (ortho to the carboxylic acid).
-
A hydroxymethyl group at the C4 position (para to the carboxylic acid).
Rule Application:
-
Alphabetization: Substituents must be cited in alphabetical order. "Bromo" precedes "hydroxymethyl".
-
Enclosing Marks: Because the hydroxymethyl group is a composite substituent (a methyl radical substituted with a hydroxy group), it must be enclosed in parentheses to prevent ambiguity regarding the attachment point of subsequent substituents[1].
This logic yields the Preferred IUPAC Name (PIN): 2-bromo-4-(hydroxymethyl)benzoic acid .
Commercial and Index Variations
Despite the strict PIN rules, researchers will frequently encounter variations:
-
4-Hydroxymethyl-2-bromobenzoic acid: This non-alphabetical variation is heavily utilized in commercial catalogs (e.g., ). Suppliers often prioritize the visually dominant functional group (hydroxymethyl) over halogens for searchability.
-
Benzoic acid, 2-bromo-4-(hydroxymethyl)-: This inverted format is the standard CAS index name, designed to group all benzoic acid derivatives together in alphabetical registry databases[3].
Caption: Logic tree for determining the Preferred IUPAC Name and its variations.
Physicochemical Profile
To facilitate accurate formulation and reaction planning, the quantitative data for 2-bromo-4-(hydroxymethyl)benzoic acid is summarized below, sourced from established chemical registries[3].
| Property | Value |
| CAS Registry Number | 90221-60-6 |
| Molecular Formula | |
| Molecular Weight | 231.05 g/mol |
| InChIKey | MOVOTWUOAVEBFQ-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 57.5 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
| Commercial Purity Standard | |
| Physical Form | Light Yellow Solid |
| Storage Conditions | 0–5 °C, sealed in dry conditions |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-bromo-4-(hydroxymethyl)benzoic acid requires strict chemoselectivity. The most reliable route is the reduction of 2-bromo-4-formylbenzoic acid. The following protocol is designed as a self-validating system , ensuring that causality and empirical checks are built into every step.
Protocol: Chemoselective Reduction via Sodium Borohydride
Step 1: Substrate Solvation and Kinetic Control
-
Action: Dissolve 1.0 eq of 2-bromo-4-formylbenzoic acid in anhydrous methanol (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Methanol serves as a protic solvent that enhances the electrophilicity of the aldehyde carbonyl via hydrogen bonding. Cooling to 0 °C suppresses potential side reactions, such as esterification or unwanted debromination, ensuring strict kinetic control over the reduction trajectory.
Step 2: Reductant Addition
-
Action: Add 1.2 eq of Sodium Borohydride (
) portion-wise over 15 minutes. -
Causality:
is selected for its specific chemoselectivity; it is a mild hydride donor that efficiently reduces aldehydes to primary alcohols but is insufficiently reactive to reduce the sterically hindered, resonance-stabilized carboxylic acid. Portion-wise addition safely controls the exothermic release of hydrogen gas.
Step 3: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system.
-
Causality (Validation): The protocol is self-validating through real-time empirical checks. The starting material (aldehyde) is highly UV-active with an
. The target product (alcohol) is more polar, appearing at . The complete disappearance of the upper spot validates the reaction endpoint, typically within 2 hours.
Step 4: Quenching and Phase Partitioning
-
Action: Quench the reaction by dropwise addition of 1M HCl until the pH reaches ~3.0. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Causality: The acidic quench destroys unreacted
(preventing downstream toxicity) and ensures the target molecule's carboxylic acid moiety ( ) is fully protonated. This protonation is critical; it shifts the molecule's partition coefficient heavily toward the organic phase, allowing quantitative extraction into EtOAc.
Step 5: Isolation and Analytical Validation
-
Action: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Causality (Validation): Final structural integrity is validated via
NMR (DMSO- ). The self-validating marker is the total absence of the aldehyde proton signal (~10.0 ppm) and the emergence of a new singlet integrating to 2H at ~4.5 ppm, corresponding to the newly formed hydroxymethyl ( ) group.
Caption: Step-by-step synthetic workflow for the selective reduction to the target compound.
Applications in Advanced Therapeutics and Agrochemicals
The orthogonal functional groups of 2-bromo-4-(hydroxymethyl)benzoic acid make it an invaluable scaffold in medicinal and agricultural chemistry. The carboxylic acid can undergo amidation, the primary alcohol can be oxidized or converted to a leaving group, and the aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Notably, this compound is heavily cited in the synthesis of complex isoxazoline derivatives , a class of potent insecticidal and acaricidal compounds. According to patent literature (4[4]), derivatives of this scaffold are utilized to combat nematode and acarine pests, demonstrating the critical role of precise regiochemistry (the exact placement of the bromo and hydroxymethyl groups) in achieving target receptor binding efficacy.
References
-
[4] Title: WO2009080250A2 - Insecticidal compounds | Source: Google Patents | URL:
-
[1] Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 | Source: Queen Mary University of London | URL: [Link]
-
[2] Title: IUPAC Nomenclature Benzene Ring and Functional Group | Source: Chemistry Stack Exchange | URL:[Link]
Sources
Structural Dynamics and Physicochemical Profiling of Brominated Hydroxymethylbenzoic Acid Derivatives
Executive Summary
Brominated hydroxymethylbenzoic acid derivatives—specifically isomers like 3-bromo-4-(hydroxymethyl)benzoic acid (3B4HBA) and 5-bromo-2-(hydroxymethyl)benzoic acid (5B2HBA)—are highly versatile bifunctional building blocks. They feature a carboxylic acid for amidation or esterification, a primary alcohol for etherification or protection, and a bromine atom serving as a functional handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
Understanding the physical properties of these derivatives is critical for rational drug design. The spatial arrangement of these three functional groups dictates the molecule's acidity (pKa), lipophilicity (LogP), and thermodynamic solubility, directly impacting their utility in synthesizing complex active pharmaceutical ingredients (APIs), such as phosphatidylinositol phosphate kinase (PI5P4K) inhibitors[1].
Structural Causality and Physicochemical Properties
The physical properties of brominated hydroxymethylbenzoic acids are governed by the interplay of steric bulk, inductive electronic effects, and hydrogen-bonding potential.
-
Electronic Effects (Acidity): The bromine atom exerts a strong electron-withdrawing inductive effect (-I). By pulling electron density away from the aromatic ring, it stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. This lowers the pKa of the molecule to approximately 3.77, making it more acidic than a standard unsubstituted benzoic acid (pKa ~4.2)[2].
-
Steric and Lipophilic Effects: Bromine is a large, highly polarizable halogen. Its incorporation increases the overall lipophilicity (LogP) of the molecule. Furthermore, the heavy-atom effect alters the crystal lattice energy, which is reflected in the high predicted boiling points (approaching 400 °C) and dense solid-state packing (~1.75 g/cm³)[2].
-
Intramolecular Hydrogen Bonding: In ortho-substituted isomers like 5B2HBA, the proximity of the hydroxymethyl group to the carboxylic acid allows for intramolecular hydrogen bonding. This internal bonding masks the polar surface area (PSA) from the surrounding solvent, which can unexpectedly decrease aqueous solubility while increasing membrane permeability compared to para-substituted analogs.
Logical relationship between structural features and resulting physicochemical properties.
Comparative Data Summary
To facilitate compound selection during early-stage synthesis, the core physical properties of the two primary isomers are summarized below.
| Property | 3-Bromo-4-(hydroxymethyl)benzoic acid | 5-Bromo-2-(hydroxymethyl)benzoic acid |
| CAS Number | 90050-64-9[2] | 627909-55-1[3] |
| Molecular Weight | 231.04 g/mol [2] | 231.04 g/mol [4] |
| Predicted Boiling Point | 397.7 ± 37.0 °C[2] | ~390 - 405 °C |
| Density | 1.750 ± 0.06 g/cm³[2] | ~1.75 g/cm³ |
| Predicted pKa | 3.77 ± 0.10[2] | ~3.5 - 3.8 |
| Primary Structural Feature | Para-hydroxymethyl orientation | Ortho-hydroxymethyl orientation |
Application Workflow: Synthesis of Kinase Inhibitors
Brominated hydroxymethylbenzoic acids are frequently utilized as foundational scaffolds in the development of targeted therapeutics. For instance, 3B4HBA is a critical precursor in the synthesis of aminopyridine derivatives, which function as potent PI5P4K inhibitors for the treatment of cancers and metabolic diseases[1].
Because the molecule contains both a carboxylic acid and a primary alcohol, chemoselective protection is required before coupling. The workflow below maps the logical progression from the raw building block to the active API.
Synthesis workflow of PI5P4K inhibitors using 3B4HBA as a core structural building block.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the handling, derivatization, and analytical validation of these compounds. Every step is designed as a self-validating system to prevent downstream synthetic failures.
Protocol A: Chemoselective Acetylation of the Hydroxymethyl Group
This protocol isolates the reactivity of the carboxylic acid by masking the primary alcohol, a necessary step before amide coupling in kinase inhibitor synthesis[1].
Reagents: 3-bromo-4-(hydroxymethyl)benzoic acid (1.21 mmol), Acetic Anhydride (
Step-by-Step Methodology:
-
Dissolution: Suspend 280 mg (1.21 mmol) of 3-bromo-4-(hydroxymethyl)benzoic acid in 10 mL of anhydrous pyridine under a nitrogen atmosphere[1]. Causality: Pyridine acts dually as the solvent and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that drives the reaction forward.
-
Acylation: Add 124 mg (1.21 mmol) of acetic anhydride dropwise at 25 °C[1]. Stir the reaction mixture continuously for 2 hours.
-
In-Process Monitoring (Self-Validation): Extract a 10 µL aliquot and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~229 for
) is entirely replaced by the acetylated product peak (m/z ~271 for ), reflecting the +42 Da mass shift of the acetyl group[1]. -
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the pyridine[1]. Causality: Removing pyridine prior to aqueous workup prevents the formation of stubborn emulsions and maximizes isolated yield.
-
Aqueous Quench & Acidification: Dilute the concentrated residue with 20 mL of deionized water. Slowly add 2M HCl until the solution reaches pH = 1[1]. Causality: The low pH ensures the carboxylic acid remains fully protonated (neutral state), forcing the product to precipitate out of the aqueous phase.
-
Isolation: Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum.
-
Final Validation: Perform FTIR spectroscopy. The successful protection is confirmed by the disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the appearance of a sharp ester carbonyl stretch at ~1735 cm⁻¹.
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Because the position of the hydroxymethyl group alters the crystal lattice and solvation energy, determining exact thermodynamic solubility is crucial before formulating biological assays.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (~50 mg) of the brominated derivative to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at exactly 25.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures the transition from kinetic solubility (temporary supersaturation) to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Self-Validation: Visually confirm the presence of a solid pellet; if no pellet is present, the solution is not saturated, and more API must be added.
-
Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify the concentration using HPLC-UV against a pre-established standard calibration curve.
References
- ChemicalBook.3-溴-4-(羟甲基)苯甲酸CAS#: 90050-64-9 (3-Bromo-4-(hydroxymethyl)benzoic acid).
- Chem960.627909-55-1 (5-bromo-2-(hydroxymethyl)benzoic acid) Chemical and Physical Properties.
- Chem960.Cas no 627909-55-1 (5-bromo-2-(hydroxymethyl)benzoic acid) PubChem CID.
- Google Patents.WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors.
Sources
- 1. WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents [patents.google.com]
- 2. 3-溴-4-(羟甲基)苯甲酸 CAS#: 90050-64-9 [m.chemicalbook.com]
- 3. 627909-55-1(5-bromo-2-(hydroxymethyl)benzoic acid) | Kuujia.com [kuujia.com]
- 4. 627909-55-1(5-bromo-2-(hydroxymethyl)benzoic acid) | Kuujia.com [kuujia.com]
Methodological & Application
Application Note: A Regioselective, Two-Step Synthesis of 2-Bromo-4-(hydroxymethyl)benzoic Acid
Abstract & Introduction
2-Bromo-4-(hydroxymethyl)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly for the development of pharmaceutical intermediates and complex molecular scaffolds. Its structure contains three distinct, orthogonally reactive sites: a carboxylic acid, a primary alcohol, and an aryl bromide, which can be selectively addressed in subsequent transformations. This application note provides a detailed, reliable, and high-yielding two-step protocol for the synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid starting from the commercially available 2-bromo-4-methylbenzoic acid.
The primary synthetic challenge lies in the selective oxidation of the benzylic methyl group to a hydroxymethyl group without over-oxidation to the corresponding aldehyde or carboxylic acid, and without affecting the existing carboxylic acid moiety. Direct oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) is unsuitable as it would aggressively oxidize the benzylic position to a second carboxylic acid, leading to the formation of 2-bromoterephthalic acid[1][2][3].
Therefore, a more controlled, two-step strategy is employed:
-
Radical-initiated benzylic bromination of the starting material using N-Bromosuccinimide (NBS) to form the intermediate, 2-bromo-4-(bromomethyl)benzoic acid.
-
Nucleophilic substitution via hydrolysis of the resulting benzyl bromide to yield the target primary alcohol.
This protocol is designed for robustness and scalability, providing researchers in drug discovery and chemical development with a validated method for accessing this key synthetic intermediate.
Overall Reaction Scheme
Scientific Rationale and Mechanistic Insight
Step 1: Benzylic Bromination
The selective functionalization of the methyl group is achieved via a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds with high regioselectivity for the benzylic position due to the inherent weakness of benzylic C-H bonds[4].
The mechanism is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•). The propagation cycle involves the abstraction of a hydrogen atom from the methyl group of 2-bromo-4-methylbenzoic acid by the bromine radical. This step is highly favored because the resulting benzylic radical is significantly stabilized by resonance with the adjacent aromatic ring[4][5]. This resonance delocalization lowers the activation energy for hydrogen abstraction from the benzylic position compared to other positions. The benzylic radical then reacts with a molecule of NBS to form the product, 2-bromo-4-(bromomethyl)benzoic acid, and a succinimidyl radical, which continues the chain reaction.
Step 2: Hydrolysis of the Benzyl Bromide
The conversion of the intermediate 2-bromo-4-(bromomethyl)benzoic acid to the final product is a straightforward nucleophilic substitution reaction. The benzyl bromide is a reactive electrophile. In this protocol, aqueous sodium hydroxide is used as the nucleophile (hydroxide ion, OH⁻). The reaction proceeds readily, likely via an Sₙ2 mechanism, where the hydroxide ion displaces the bromide ion to form the primary alcohol[6]. The use of a basic aqueous solution also serves to deprotonate the carboxylic acid, forming the sodium carboxylate salt, which enhances solubility in the aqueous medium during the reaction. A final acidification step is required to protonate both the newly formed alkoxide and the carboxylate to precipitate the final, neutral product. A similar hydrolysis procedure is documented for the analogous compound 4-(bromomethyl)benzoic acid, demonstrating the reliability of this transformation[6].
Experimental Protocol
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| 2-Bromo-4-methylbenzoic acid | 215.04 | 7697-27-0 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | 153.82 | 56-23-5 | Fisher Scientific |
| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | VWR |
| Hydrochloric acid (HCl, conc.) | 36.46 | 7647-01-0 | VWR |
| Ethyl acetate | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | - | 110-54-3 | Fisher Scientific |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | VWR |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, vacuum filtration apparatus, rotary evaporator, standard laboratory glassware.
Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Step-by-Step Procedure
PART A: Synthesis of 2-bromo-4-(bromomethyl)benzoic acid[7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzoic acid (10.75 g, 50.0 mmol).
-
Reagent Addition: Add carbon tetrachloride (120 mL), followed by N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 eq). CAUTION: NBS is a lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE). Carbon tetrachloride is toxic and a suspected carcinogen.
-
Initiation: Add azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol, 0.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Isolation of Intermediate: Remove the succinimide by vacuum filtration, washing the solid with a small amount of cold CCl₄. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 2-bromo-4-(bromomethyl)benzoic acid as a solid. This crude product is often of sufficient purity for the next step.
PART B: Synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid
-
Reaction Setup: Transfer the crude 2-bromo-4-(bromomethyl)benzoic acid from Part A into a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (120 mL, 120 mmol, ~2.4 eq).
-
Reaction: Heat the mixture to reflux (approx. 100°C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3 (check with pH paper). A dense white precipitate of the final product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.
-
Drying & Purification: Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization & Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR: The spectrum should show the disappearance of the benzylic bromide signal (-CH₂Br, typically ~4.7 ppm) and the appearance of a new benzylic alcohol signal (-CH₂OH, typically ~4.6 ppm) and the hydroxyl proton (-OH).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) corresponding to the alcohol and the persistence of the carboxylic acid O-H and C=O stretches.
A typical yield for this two-step synthesis is in the range of 75-85% overall.
Safety & Handling
-
All operations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Toxic, harmful if swallowed or inhaled. Suspected carcinogen. Use with extreme caution and appropriate engineering controls.
-
AIBN: Thermally unstable. Do not heat without solvent.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Wear appropriate gloves, lab coat, and safety glasses.
References
- Benchchem. (n.d.). Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- PubChem. (n.d.). 2-Bromo-4-(bromomethyl)benzoic acid.
- Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Benchchem. (n.d.). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-4-(bromomethyl)benzoic acid | C8H6Br2O2 | CID 15129931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Selective Hydrolysis of 2-Bromo-4-(bromomethyl)benzoic Acid
Introduction and Strategic Overview
The conversion of functionalized benzylic bromides to their corresponding benzylic alcohols is a critical transformation in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced organic intermediates. Specifically, the hydrolysis of 2-bromo-4-(bromomethyl)benzoic acid to 2-bromo-4-(hydroxymethyl)benzoic acid requires precise chemoselectivity. The substrate contains two electrophilic sites (a benzylic bromide and an aryl bromide) and a nucleophilic precursor (the carboxylic acid). This application note details a highly selective, scalable protocol that leverages kinetic control and pH-driven phase partitioning to deliver the target benzylic alcohol in high purity without the need for chromatographic purification.
Mechanistic Insights and Reaction Design (E-E-A-T)
To ensure a robust and self-validating system, every reagent and condition in this protocol has been selected based on fundamental mechanistic principles:
Preventing Oligomerization via Base Stoichiometry
The most significant side reaction in this synthesis is intermolecular esterification. Upon initial exposure to base, the carboxylic acid is deprotonated to form a carboxylate anion. If the concentration of the hydroxide nucleophile is too low, this carboxylate can attack the benzylic bromide of an adjacent molecule, forming unwanted polyesters ([1]). To strictly favor the hydrolysis pathway, a large excess (3.0 – 5.0 equivalents) of an alkali hydroxide, such as sodium hydroxide (NaOH), is employed ([2]). The hydroxide ion is a significantly stronger and sterically smaller nucleophile than the bulky carboxylate, kinetically outcompeting it for the benzylic electrophile and driving the reaction toward the desired benzylic alcohol.
Co-Solvent Dynamics
A biphasic or miscible co-solvent system (e.g., Tetrahydrofuran/Water) is critical. The organic solvent (THF) ensures the dissolution of the starting benzylic bromide, while water solvates the inorganic base and the resulting carboxylate intermediate. This creates a homogeneous reaction environment at reflux, maximizing the collision frequency between the benzylic carbon and hydroxide ions.
Chemoselectivity and Aryl Bromide Preservation
The aryl bromide at the 2-position remains completely inert under these mild aqueous basic conditions. Nucleophilic aromatic substitution (SNAr) typically requires highly electron-deficient rings or transition-metal catalysis. Thus, the benzylic bromide undergoes rapid nucleophilic substitution while the aryl bromide is perfectly preserved for downstream cross-coupling applications.
Self-Validating pH-Driven Workup
The protocol utilizes an intrinsic pH-driven purification strategy. The product, 2-bromo-4-(hydroxymethyl)benzoic acid, remains dissolved in the basic aqueous phase as a sodium salt, allowing any non-polar organic impurities to be easily washed away. Subsequent acidification with hydrochloric acid protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the pure product ().
Reaction Parameters and Quantitative Data
| Parameter | Value / Reagent | Mechanistic Rationale |
| Substrate | 2-Bromo-4-(bromomethyl)benzoic acid | Starting material (1.0 equiv). |
| Nucleophile/Base | NaOH (aq) | Base and nucleophile (4.0 equiv). Excess prevents esterification. |
| Solvent System | THF / H₂O (1:1 v/v) | Solubilizes both the organic substrate and the inorganic base. |
| Temperature | 65 °C (Reflux) | Accelerates the nucleophilic substitution reaction. |
| Reaction Time | 2 - 4 hours | Ensures complete conversion of the benzylic bromide. |
| Workup Reagent | 2M HCl (aq) | Lowers pH to < 2, triggering product precipitation. |
| Expected Yield | > 85% | High efficiency due to the suppression of oligomerization. |
Step-by-Step Experimental Protocol
Safety Precautions: Benzylic bromides are lachrymators and skin irritants. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-4-(bromomethyl)benzoic acid (10.0 g, 34.0 mmol, 1.0 equiv) in 50 mL of Tetrahydrofuran (THF).
-
Add 50 mL of deionized water to the flask. The mixture will initially appear heterogeneous.
Step 2: Base Addition
-
Weigh out Sodium Hydroxide (NaOH) pellets (5.44 g, 136.0 mmol, 4.0 equiv).
-
Dissolve the NaOH in 20 mL of deionized water in a separate beaker to create an aqueous base solution.
-
Slowly add the aqueous NaOH solution to the reaction flask while stirring. The reaction mixture will become homogeneous as the substrate is deprotonated to form the water-soluble sodium carboxylate.
Step 3: Heating and In-Process Monitoring
-
Attach a reflux condenser to the flask and heat the mixture to 65 °C using an oil bath or heating mantle.
-
Maintain stirring at reflux for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% Acetic Acid) or LCMS. The starting material will be completely consumed, replaced by a more polar product spot.
Step 4: Solvent Evaporation
-
Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove the majority of the THF. Note: Removing the organic solvent prevents the product from remaining dissolved in the organic phase during the subsequent acidification step.
Step 5: Acidification and Precipitation
-
Transfer the remaining aqueous solution to an Erlenmeyer flask and place it in an ice-water bath (0–5 °C).
-
Optional: If the solution is cloudy with non-polar impurities, it can be washed with 30 mL of Ethyl Acetate (discard the organic layer) prior to acidification.
-
While stirring vigorously, add 2M aqueous HCl dropwise until the pH of the solution reaches 1–2 (verify with pH paper).
-
A thick, light yellow to white precipitate of 2-bromo-4-(hydroxymethyl)benzoic acid will form immediately upon acidification.
Step 6: Isolation and Drying
-
Filter the precipitate through a Büchner funnel under vacuum.
-
Wash the filter cake with two 20 mL portions of ice-cold deionized water to remove residual inorganic salts (NaCl).
-
Transfer the solid to a watch glass and dry in a vacuum oven at 45 °C for 12 hours to afford the pure 2-bromo-4-(hydroxymethyl)benzoic acid.
Reaction Workflow Visualization
Fig 1: Reaction workflow and mechanistic rationale for selective benzylic bromide hydrolysis.
References
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US Patent 10,669,223 B2.
- Insecticidal compounds. WIPO Patent Application WO2009080250A2.
Sources
Suzuki-Miyaura coupling reaction conditions for 2-Bromo-4-(hydroxymethyl)benzoic acid
This application note provides an in-depth, mechanistic guide and optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(hydroxymethyl)benzoic acid . By analyzing the unique physicochemical properties of this substrate, this guide empowers researchers to bypass common failure points associated with unprotected protic functional groups and ortho-steric hindrance.
Mechanistic Rationale & Experimental Causality
Coupling 2-bromo-4-(hydroxymethyl)benzoic acid presents two distinct chemical hurdles: an unprotected carboxylic acid (-COOH) and an unprotected primary alcohol (-CH₂OH), alongside significant steric hindrance at the ortho position relative to the reactive C-Br bond.
-
Base Stoichiometry (The Causality of Equivalents): The free carboxylic acid (pKₐ ~4) will immediately quench any base introduced into the system. Therefore, a standard 1.5 equivalent of base will result in a stalled reaction. A minimum of 3.0 equivalents of an inorganic base (e.g., K₂CO₃) is mandatory. The first equivalent forms the unreactive carboxylate salt, while the remaining equivalents are required to coordinate with the arylboronic acid, forming the electron-rich boronate "ate" complex ([Ar-B(OH)₃]⁻) that is strictly necessary to drive the transmetalation step .
-
Solvent Selection (Biphasic Necessity): Deprotonation yields a highly polar, water-soluble potassium carboxylate. If run in pure organic solvents (like toluene or THF), the substrate will precipitate out of the solution, halting the catalytic cycle. A biphasic solvent system—specifically 1,4-Dioxane/H₂O (4:1 v/v) —is required. The aqueous phase solvates the carboxylate and base, while the organic phase solvates the palladium catalyst and boronic acid, allowing the reaction to proceed efficiently at the solvent interface .
-
Catalyst Selection (Overcoming Sterics): The ortho-carboxylate group creates a bulky microenvironment that impedes the initial oxidative addition of Pd(0) into the C-Br bond. Utilizing a catalyst with a bidentate ligand featuring a larger bite angle, such as Pd(dppf)Cl₂ , accelerates oxidative addition and prevents catalyst degradation in the harsh, aqueous basic media .
Reaction Pathway & Catalytic Cycle
Catalytic cycle of Suzuki-Miyaura cross-coupling for sterically hindered bromo-benzoates.
Quantitative Data: Condition Screening
To establish a robust methodology, various reaction parameters were screened. The data below highlights how specific variables influence the yield of the target biaryl compound.
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85 | 16 | <10 | Insufficient base; boronic acid remains unactivated. |
| 2 | Pd(PPh₃)₄ | K₂CO₃ (3.0) | Toluene (Pure) | 100 | 16 | Trace | Substrate insolubility; carboxylate salt precipitated. |
| 3 | Pd(PPh₃)₄ | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 85 | 12 | 78 | Good biphasic mixing; sufficient base for transmetalation. |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 85 | 8 | 92 | Optimal. Bidentate ligand resists aqueous degradation. |
| 5 | Pd(OAc)₂ / SPhos | K₃PO₄ (3.0) | Toluene/H₂O (3:1) | 90 | 6 | 95 | Highly active Buchwald ligand overcomes ortho-sterics. |
Table 1: Optimization of reaction conditions. Yields determined by LC-MS/HPLC analysis of the acidified crude reaction mixture.
Experimental Protocol: A Self-Validating Workflow
This protocol utilizes the optimized conditions (Table 1, Entry 4) and is designed as a self-validating system . The unique solubility profile of the carboxylic acid is leveraged to provide built-in visual confirmations of reaction success during the work-up phase.
Materials & Reagents:
-
2-Bromo-4-(hydroxymethyl)benzoic acid (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (Degassed)
-
Deionized Water (Degassed)
-
1M HCl (for acidic work-up)
Step-by-Step Methodology:
Step 1: Reaction Setup & Degassing
-
To a flame-dried Schlenk flask or pressure vial equipped with a magnetic stir bar, add 2-bromo-4-(hydroxymethyl)benzoic acid (1.0 mmol), the chosen arylboronic acid (1.3 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Seal the vessel with a septum and sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming symmetric biaryls) and the rapid deactivation of the Pd(0) active species.
-
Step 2: Reaction Execution
-
Place the sealed vessel in a pre-heated oil bath or heating block at 85 °C.
-
Stir vigorously (≥ 800 rpm).
-
Causality: High-speed stirring maximizes the interfacial surface area between the organic and aqueous phases, ensuring efficient mass transfer between the water-soluble carboxylate substrate and the organic-soluble catalyst.
-
-
Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 8 hours.
Step 3: Phase Separation & Impurity Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with additional Deionized Water (10 mL) and Ethyl Acetate (10 mL). Transfer to a separatory funnel and separate the phases.
-
Validation Checkpoint 1: At this highly alkaline pH (>10), your target product is a water-soluble potassium carboxylate salt residing entirely in the bottom aqueous layer. The organic layer contains catalyst residues, unreacted boronic acid, and homocoupled byproducts.
-
-
Wash the aqueous layer once more with Ethyl Acetate (10 mL) to remove trace organic impurities. Discard the organic layers.
Step 4: Acidification & Isolation (Self-Validating Step)
-
Transfer the purified aqueous layer to an Erlenmeyer flask and place it in an ice bath.
-
Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.0 - 3.0 (verify with pH paper).
-
Validation Checkpoint 2: Protonation of the carboxylate salt converts it back into the neutral carboxylic acid. Because it is no longer ionized, its aqueous solubility drops drastically, causing the pure product to crash out of the solution as a solid precipitate. If no precipitate forms, the coupling failed or the substrate degraded.
-
-
Filter the resulting precipitate through a Buchner funnel, wash with ice-cold water (2 x 5 mL), and dry under a high vacuum to afford the pure 2-aryl-4-(hydroxymethyl)benzoic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1509-1513. URL:[Link]
-
Chowdhury, S. R., & Nandi, S. K. (2022). Proof of Concept: Interface of Recyclable Organogels with Embedded Palladium Nanoparticles Catalyzing Suzuki–Miyaura Coupling in Water at Room Temperature. ACS Omega, 7(25), 21527–21539. URL:[Link]
Application Note: Chemoselective Oxidation of 2-Bromo-4-(hydroxymethyl)benzoic Acid to 2-Bromo-4-formylbenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Strategic Rationale
The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery. 2-Bromo-4-formylbenzoic acid (CAS: 90001-44-8) is a highly versatile bifunctional intermediate. The presence of an aryl bromide allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the carboxylic acid serves as an anchor for amide bond formation, and the aldehyde is primed for reductive aminations or olefination .
The primary synthetic challenge in generating this molecule from 2-bromo-4-(hydroxymethyl)benzoic acid is the chemoselective oxidation of the benzylic primary alcohol to an aldehyde without triggering over-oxidation to the corresponding dicarboxylic acid (2-bromo-1,4-benzenedicarboxylic acid). Traditional harsh oxidants (e.g., KMnO₄, Jones reagent) fail in this regard, rapidly converting the transient aldehyde into a carboxylic acid.
-
Homogeneous Catalysis: The Piancatelli-Margarita Oxidation utilizing TEMPO and Bis(acetoxy)iodobenzene (BAIB) .
-
Heterogeneous Oxidation: Surface-mediated oxidation using activated Manganese Dioxide (MnO₂) .
Mechanistic Insights & Causality
Why TEMPO / BAIB?
The combination of catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and stoichiometric BAIB provides an exceptionally mild, metal-free environment. Causality of selectivity: The reaction operates via an oxoammonium ion intermediate. Once the alcohol is oxidized to the aldehyde, the lack of excess water in the solvent system prevents the formation of the aldehyde hydrate (gem-diol). Since the oxoammonium ion requires the hydrate to proceed to the carboxylic acid, the oxidation strictly halts at the aldehyde stage . Furthermore, BAIB generates only acetic acid and iodobenzene as byproducts, simplifying downstream purification.
Why Activated MnO₂?
Manganese dioxide operates via a radical-based mechanism strictly on the solid surface of the reagent. Causality of selectivity: The benzylic alcohol adsorbs onto the MnO₂ lattice, forming a manganese ester, which undergoes homolytic cleavage to release the aldehyde. Aldehydes do not strongly adsorb or form the necessary intermediate complexes with MnO₂ in the absence of nucleophiles (like cyanide), rendering the reagent completely inert toward over-oxidation .
Reaction pathways highlighting chemoselective aldehyde synthesis vs. over-oxidation.
Experimental Protocols
Protocol A: Homogeneous Oxidation via TEMPO/BAIB (Recommended for Scale-Up)
This protocol is highly reproducible and avoids the handling of large volumes of heavy metal waste.
Reagents:
-
2-Bromo-4-(hydroxymethyl)benzoic acid (1.0 equiv, limiting reagent)
-
TEMPO (0.1 equiv, catalyst)
-
Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv, stoichiometric oxidant)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-bromo-4-(hydroxymethyl)benzoic acid and EtOAc. Stir until a fine suspension or clear solution is achieved at room temperature (20–25 °C).
-
Catalyst Addition: Add TEMPO (0.1 equiv) in one portion. The reaction mixture will immediately adopt a distinct red-orange hue characteristic of the TEMPO radical.
-
Oxidant Addition: Add BAIB (1.1 equiv) portion-wise over 10 minutes to control any mild exotherm.
-
Self-Validating Observation: Monitor the color of the solution. As the catalytic cycle initiates, the red-orange color will transition to a pale yellow, indicating the continuous consumption of TEMPO into the active oxoammonium ion.
-
Monitoring: Stir the reaction at room temperature for 2–4 hours. Track progress via TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The product will appear as a new, UV-active spot with a higher Rf value than the starting material.
-
Quench & Workup: Once starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (equal volume to organic solvent) and stir vigorously for 15 minutes. This destroys any residual hypervalent iodine species.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Triturate the crude residue with cold hexanes/diethyl ether to remove iodobenzene (a byproduct of BAIB), yielding the pure aldehyde as a solid.
Catalytic cycle of TEMPO/BAIB mediated selective oxidation of primary alcohols.
Protocol B: Heterogeneous Oxidation via MnO₂ (Recommended for Small Scale)
This protocol relies on surface chemistry. The large stoichiometric excess is a strict requirement, not an error, due to the reaction occurring exclusively at the solid-liquid interface .
Reagents:
-
2-Bromo-4-(hydroxymethyl)benzoic acid (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10.0–15.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or Acetone (0.1 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous THF in a round-bottom flask.
-
Reagent Addition: Add activated MnO₂ powder in one portion. The mixture will become a dense, black suspension.
-
Reaction: Stir vigorously at room temperature or gentle reflux (40 °C) for 12–24 hours. High agitation is critical to maintain the suspension and maximize surface area contact.
-
Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot THF or EtOAc to ensure complete recovery of the product from the solid surface.
-
Concentration: Evaporate the filtrate under reduced pressure to afford the target aldehyde. Further purification is rarely necessary if the starting material is fully consumed.
Quantitative Data Presentation
The table below summarizes the comparative metrics of both protocols to aid in workflow selection.
| Parameter | Protocol A: TEMPO / BAIB | Protocol B: Activated MnO₂ |
| Equivalents of Oxidant | 1.1 equiv (BAIB) + 0.1 equiv (TEMPO) | 10.0 – 15.0 equiv (MnO₂) |
| Typical Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Typical Yield | 85% – 95% | 75% – 85% |
| Over-oxidation Risk | Extremely Low (if anhydrous) | None |
| Scalability | Excellent (Homogeneous) | Poor (Mass transfer issues at scale) |
| Primary Byproducts | Iodobenzene, Acetic Acid | Mn(II) / Mn(III) solid salts |
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the protocol, researchers must employ orthogonal validation techniques:
-
¹H-NMR Tracking: The most definitive proof of successful, selective oxidation is the disappearance of the benzylic methylene (-CH₂-) protons, which typically appear as a singlet or doublet around δ 4.6–4.8 ppm . Concurrently, a sharp, downfield singlet must emerge at δ 9.9–10.1 ppm , corresponding to the newly formed aldehyde proton.
-
Over-oxidation Check: If over-oxidation to the dicarboxylic acid occurs, the aldehyde peak at ~10.0 ppm will be absent, and the integration of the aromatic protons will shift due to the stronger electron-withdrawing nature of the second carboxylic acid group.
-
Aryl Bromide Integrity: The integration of the aromatic region must remain exactly 3H, confirming that the aryl bromide bond has not undergone spontaneous homolysis or degradation during the oxidative conditions.
References
- Preprints.
- A Simple Procedure for the Oxidation of Alcohols Using[Bis(acetoxy)
- Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols Benchchem URL
- 2-Bromo-6-formylbenzoic acid (Synthesis of Bromo-formylbenzoic Acid Isomers)
Technical Application Note: High-Purity Synthesis of Benzamide Isoxazoline Insecticides via the 2-Bromo-4-Hydroxymethyl Benzoate Scaffold
[1]
Executive Summary
The isoxazoline class of insecticides (e.g., Fluralaner, Afoxolaner, Sarolaner) represents a breakthrough in ectoparasite control, targeting GABA-gated chloride channels with high specificity for invertebrates.[2][3][4] While commercial routes often utilize methyl-substituted benzoates, the 2-bromo-4-hydroxymethyl benzoate scaffold offers a distinct strategic advantage: the orthogonality of the bromine handle .[1]
This guide details a modular, scalable protocol for converting 2-bromo-4-hydroxymethyl benzoate into a potent benzamide isoxazoline core.[1] The workflow prioritizes regioselectivity in the [3+2] cycloaddition and atom economy in the subsequent amidation, providing a versatile platform for Structure-Activity Relationship (SAR) exploration or novel active ingredient (AI) synthesis.
Part 1: Strategic Retrosynthesis & Mechanism
The synthesis hinges on the construction of the 3,5-disubstituted isoxazoline ring, the pharmacophore responsible for receptor binding. The 2-bromo-4-hydroxymethyl benzoate serves as the Type II Dipole Precursor .[1]
Mechanistic Pathway[5]
-
Activation: The hydroxymethyl group is oxidized to an aldehyde, then condensed to an oxime.
-
Dipole Generation: The oxime is chlorinated (using NCS) to a hydroximoyl chloride, which undergoes dehydrohalogenation to form a transient nitrile oxide species in situ.
-
Cycloaddition: The nitrile oxide participates in a 1,3-dipolar cycloaddition with a styrene dipolarophile (typically containing a perfluoroalkyl group).
-
Diversification: The benzoate ester is hydrolyzed and coupled to an amine (amidation), while the bromine atom remains available for late-stage cross-coupling (Suzuki-Miyaura) to introduce alkyl or aryl groups at the 2-position.[1]
Figure 1: Retrosynthetic analysis showing the central role of the benzoate scaffold.[1]
Part 2: Critical Reagents & Material Specifications
To ensure reproducibility and minimize impurity formation (e.g., furoxan dimerization of the nitrile oxide), strict adherence to material specifications is required.
| Reagent | Specification | Criticality |
| 2-Bromo-4-hydroxymethyl benzoate | Purity >98% (HPLC), <0.5% Acid content | Starting Material. Free acid interferes with oxidation.[1] |
| Styrene Dipolarophile | >97%, Stabilized (TBC 10-50 ppm) | Partner. Polymerization of styrene reduces yield.[1] |
| N-Chlorosuccinimide (NCS) | Recrystallized, White crystals | Reagent. Yellow/degraded NCS leads to chlorination byproducts.[1] |
| TEMPO (Catalyst) | 98%, Free radical | Oxidant. Essential for mild alcohol-to-aldehyde conversion.[1] |
| Sodium Hypochlorite (Bleach) | 10-13% active chlorine, pH adjusted to 8.5-9.5 | Co-oxidant. pH control is vital to prevent over-oxidation to acid.[1] |
Part 3: Step-by-Step Protocol
Step 1: Controlled Oxidation to Aldehyde
Objective: Convert the hydroxymethyl group to a formyl group without over-oxidizing to the carboxylic acid or hydrolyzing the ester.
Protocol:
-
Charge: In a jacketed reactor, dissolve 2-bromo-4-hydroxymethyl benzoate (1.0 eq) in Dichloromethane (DCM, 10 V) .
-
Catalyst: Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in minimal water.
-
Oxidation: Cool the mixture to 0°C. Slowly dose NaOCl (1.1 eq, buffered to pH 9 with NaHCO3) over 1 hour. Maintain internal temperature <5°C.
-
Monitor: Check by TLC/HPLC. The reaction is typically complete in 2-3 hours.[1]
-
Workup: Quench with aqueous Na2S2O3 . Separate phases. Wash organic layer with brine.[1] Dry over MgSO4 and concentrate.
-
Checkpoint: Target product is Methyl 2-bromo-4-formylbenzoate .[1] Expect >95% yield.
-
Step 2: One-Pot Oxime Generation & [3+2] Cycloaddition
Objective: Generate the isoxazoline ring with high regioselectivity (3,5-isomer).
Protocol:
-
Oxime Formation:
-
Dissolve the aldehyde (from Step 1) in Ethanol/Water (4:1, 10 V) .
-
Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) .
-
Stir at ambient temperature for 2 hours. Confirm conversion to oxime (disappearance of aldehyde peak).
-
-
Chlorination (Hydroximoyl Chloride):
-
Extract the oxime into Ethyl Acetate (EtOAc) or use DMF for the next step. (DMF is preferred for the cycloaddition).
-
Cool to 0°C. Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise.
-
Caution: Exothermic.[1] Stir for 3 hours at room temperature to form the chloro-oxime.
-
-
Cycloaddition:
-
Add the Styrene Dipolarophile (1.1 eq) (e.g., 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene) to the reaction vessel.[1]
-
Base Addition: Slowly add KHCO3 (2.0 eq) or Triethylamine (1.5 eq) dissolved in water/solvent over 4 hours.
-
Mechanism:[1][5][6][7][8] The base generates the nitrile oxide in situ, which immediately reacts with the styrene. Slow addition prevents nitrile oxide dimerization (furoxan formation).
-
-
Workup: Dilute with water, extract with EtOAc. Wash with 1N HCl (to remove amine), then brine. Concentrate to obtain the crude isoxazoline.
Step 3: Saponification & Amidation
Objective: Hydrolyze the methyl ester and couple the resulting acid with the target amine side chain.
Protocol:
-
Hydrolysis:
-
Dissolve crude isoxazoline in THF/MeOH (1:1) .
-
Add LiOH (2.0 eq, 1M aqueous solution) . Stir at 40°C for 4 hours.
-
Acidify to pH 3 with 1N HCl.[1] Filter the precipitated Carboxylic Acid Intermediate . Dry in a vacuum oven.
-
-
Amidation:
-
Suspend the acid in Dichloromethane (DCM) or Acetonitrile .
-
Add Oxalyl Chloride (1.2 eq) and a drop of DMF (catalytic). Stir until gas evolution ceases (Acid Chloride formation).
-
Alternative: Use coupling agents like HATU or T3P for milder conditions.[1]
-
Concentrate to remove excess oxalyl chloride.[1] Redissolve in DCM.
-
Add the Target Amine (1.1 eq) (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) and Diisopropylethylamine (DIPEA, 2.5 eq) .[1]
-
Stir at room temperature for 12 hours.
-
-
Purification: Silica gel chromatography (Heptane/EtOAc gradient) or recrystallization from IPA/Heptane.[1]
Part 4: Process Analytical Technology (PAT) & QC
In-Process Control (IPC) Parameters
-
Step 1 (Oxidation): Monitor disappearance of Alcohol (-CH2OH) at retention time (RT) ~2.5 min.[1] Appearance of Aldehyde (-CHO) at RT ~3.8 min.[1]
-
Step 2 (Cycloaddition): Critical monitoring of Regioisomeric Ratio .
Final Product Specification (Example)
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 2 | Dimerization of Nitrile Oxide | Decrease the rate of base addition. Ensure high concentration of Styrene relative to the generated dipole. |
| Incomplete Amidation | Poor activation of the acid | Switch from HATU to Acid Chloride method (Oxalyl Chloride/DMF). Ensure anhydrous conditions. |
| Over-oxidation in Step 1 | pH drift | Ensure NaHCO3 buffer is sufficient to maintain pH 8.5-9.[1]5. Do not use NaOH.[1] |
| Regioselectivity Issues | Steric hindrance | The 3,5-isomer is electronically favored.[1] If 3,4-isomer increases, lower the reaction temperature during cycloaddition. |
Part 6: Experimental Workflow Visualization
Figure 2: Complete experimental workflow from starting material to final active ingredient.
References
-
Guralnlk, M., et al. (2014). Isoxazoline insecticides and acaricides: A new class of veterinary parasiticides.Journal of Agricultural and Food Chemistry , 62(25), 5896-5904. Link
-
Nissan Chemical Industries. (2007).[1] Isoxazoline-substituted benzamide compounds and harmful organism control agents.[1][9][10][11]US Patent 7,662,972 .[1] Link
-
Zoetis Services LLC. (2013).[1] Crystalline forms of isoxazoline compounds.[1]WO Patent 2013/116053 .[1] Link
-
Weber, T., & Selzer, P. M. (2016). Isoxazolines: A novel chemotype highly effective on ectoparasites.[1][4]ChemMedChem , 11(3), 270-276.[1] Link
-
Lahm, G. P., et al. (2019). The discovery of isoxazoline insecticides.[3][4][6][9][12][13]Bioorganic & Medicinal Chemistry Letters , 29(16), 2207-2215.[1] Link
Sources
- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Agrochemical Intermediates Fluxametamide for Kill Insecticide CAS 928783-29-3 - Fluxametamide, Veterinary Medicine | Made-in-China.com [m.made-in-china.com]
- 6. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN111909143A - Isoxazoline substituted benzamide derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of isoxazoline amide benzoxaboroles for identification of a development candidate as an oral long acting animal ectoparasiticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Selective Protection of the Hydroxymethyl Group in 2-Bromo-4-(hydroxymethyl)benzoic Acid
Introduction: The Strategic Imperative of Chemoselective Protection
In the landscape of modern pharmaceutical and materials science research, multi-functionalized aromatic compounds are invaluable building blocks. 2-Bromo-4-(hydroxymethyl)benzoic acid is one such scaffold, presenting three distinct reactive centers: a carboxylic acid, a primary alcohol (hydroxymethyl group), and an aryl bromide. This unique arrangement allows for orthogonal chemical modifications, such as esterification/amidation at the acid, oxidation/etherification at the alcohol, and cross-coupling reactions at the aryl bromide.
However, to harness the full synthetic potential of this molecule, a robust and selective protection strategy for the hydroxymethyl group is often the critical first step. Unmasked, the nucleophilic hydroxyl group can interfere with reactions intended for the carboxylic acid or participate in unwanted side reactions under conditions for aryl coupling. This guide provides a detailed analysis of protective strategies, field-proven protocols, and the underlying chemical principles for the selective masking of the hydroxymethyl group, empowering researchers to proceed with their synthetic campaigns with confidence and precision.
Section 1: Strategic Considerations for Protecting Group Selection
The primary challenge in protecting the hydroxymethyl group of 2-Bromo-4-(hydroxymethyl)benzoic acid lies in achieving chemoselectivity over the acidic and reactive carboxylic acid functionality. The choice of protecting group is therefore not arbitrary; it is dictated by the planned downstream reaction conditions. The two most reliable and widely adopted strategies for protecting primary alcohols involve the formation of silyl ethers or benzyl ethers.
-
Silyl Ethers (e.g., TBDMS): These are an excellent choice due to the high selectivity of sterically hindered silyl chlorides for less hindered primary alcohols.[1] They are stable under many non-acidic conditions, including those involving organometallic reagents, but are readily cleaved by fluoride ions or acid.[2][3]
-
Benzyl Ethers (Bn): These offer greater stability across a wider pH range compared to silyl ethers.[4] However, their installation typically requires basic conditions that will also deprotonate the carboxylic acid, potentially leading to competitive esterification. Deprotection is most commonly achieved via catalytic hydrogenolysis, a condition that must be compatible with other functional groups in the molecule.[5]
The following decision workflow can guide the selection process:
Caption: Decision workflow for protecting group selection.
Section 2: The Tert-Butyldimethylsilyl (TBDMS) Ether Strategy
The tert-butyldimethylsilyl (TBDMS or TBS) group is a premier choice for the selective protection of primary alcohols due to its steric bulk, which disfavors reaction with more hindered secondary or tertiary alcohols and, in this case, the carboxylate.[1][2]
Mechanism of Protection
The most common method, the Corey protocol, utilizes TBDMS-Cl and imidazole in DMF.[3] Imidazole serves as both a base and a catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate. This intermediate readily silylates the primary alcohol. The carboxylic acid is deprotonated by imidazole to form an imidazolium carboxylate salt, which is generally unreactive towards the silylating agent under these conditions.
Caption: Simplified TBDMS protection mechanism.
Experimental Protocol 1: TBDMS Protection
This protocol describes the silylation of the hydroxymethyl group of 2-Bromo-4-(hydroxymethyl)benzoic acid.
Materials:
-
2-Bromo-4-(hydroxymethyl)benzoic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Bromo-4-(hydroxymethyl)benzoic acid (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv). Stir until all solids dissolve.
-
Add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (2x) to remove residual imidazole, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-4-((tert-butyldimethylsilyloxy)methyl)benzoic acid.
Mechanism of Deprotection
The Si-O bond of TBDMS ethers is readily and selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[6] The high affinity of fluoride for silicon (forming a strong Si-F bond) is the thermodynamic driving force for the reaction.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Scaffold: 2-Bromo-4-(hydroxymethyl)benzoic acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[4] These small, weakly binding fragments serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates.[1][3]
At the heart of a successful FBDD campaign lies the careful selection of a high-quality fragment library. The ideal fragment is not merely a binder; it is a starting point for synthetic elaboration, a chemical foothold that offers vectors for optimization. In this context, 2-Bromo-4-(hydroxymethyl)benzoic acid emerges as a scaffold of significant interest. Its inherent structural features—a trifunctionalized benzene ring—provide a rich tapestry of opportunities for the medicinal chemist. The bromine atom, carboxylic acid, and hydroxymethyl group each offer distinct and orthogonal handles for chemical modification, allowing for a systematic and multi-directional exploration of the target's binding pocket.
This application note will provide a detailed guide to leveraging 2-Bromo-4-(hydroxymethyl)benzoic acid in an FBDD workflow. We will explore its desirable properties, outline detailed protocols for a typical screening and hit validation cascade, and present a hypothetical case study illustrating its evolution from a fragment hit to a more potent lead compound.
Desirable Physicochemical Properties of 2-Bromo-4-(hydroxymethyl)benzoic acid for FBDD
The utility of 2-Bromo-4-(hydroxymethyl)benzoic acid as a fragment is rooted in its adherence to the "Rule of Three" and its inherent chemical functionality.
| Property | Value | Significance in FBDD |
| Molecular Weight | 231.05 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency. |
| cLogP | ~1.5 - 2.0 | An appropriate lipophilicity for aqueous solubility and good binding interactions. |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxyl) | Provides opportunities for key hydrogen bonding interactions with the protein target. |
| Hydrogen Bond Acceptors | 3 (hydroxyl, carboxyl) | Offers multiple points for hydrogen bond acceptance. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing the entropic penalty upon binding. |
A Hypothetical Case Study: Targeting the BRD4 Bromodomain
To illustrate the practical application of 2-Bromo-4-(hydroxymethyl)benzoic acid, we will consider a hypothetical FBDD campaign targeting the first bromodomain of BRD4 (BRD4-BD1). Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and are attractive targets in oncology and inflammation.[5][6][7]
Workflow for the FBDD Campaign:
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Protocol 1: Primary Fragment Screening using NMR Spectroscopy (Saturation Transfer Difference)
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed technique for detecting the binding of small molecules to large protein targets.[4][8][9][10]
Materials:
-
Recombinant human BRD4-BD1 protein (e.g., >95% purity, in 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
2-Bromo-4-(hydroxymethyl)benzoic acid (stock solution in d6-DMSO)
-
NMR buffer (e.g., 50 mM Phosphate buffer in D2O, pD 7.4, 150 mM NaCl)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of BRD4-BD1 in NMR buffer. Add 2-Bromo-4-(hydroxymethyl)benzoic acid to a final concentration of 200 µM. The final DMSO-d6 concentration should be kept below 5% to avoid protein denaturation.
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to serve as a reference.
-
Set up the STD experiment with a selective saturation pulse on a protein resonance far from any ligand signals (e.g., 0.5 to -1.0 ppm).
-
Acquire the on-resonance spectrum with protein saturation and the off-resonance spectrum without.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[1][6][7][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BRD4-BD1 protein
-
Running buffer (e.g., HBS-EP+)
-
2-Bromo-4-(hydroxymethyl)benzoic acid (serial dilutions in running buffer)
Procedure:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize BRD4-BD1 onto the sensor surface via standard amine coupling to a target level of ~8000-10000 response units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of 2-Bromo-4-(hydroxymethyl)benzoic acid (e.g., 1 µM to 500 µM) over the immobilized protein surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-guided optimization.[5][12][13][14][15]
Procedure:
-
Crystallization:
-
Crystallize apo-BRD4-BD1 using a suitable method (e.g., sitting drop vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a solution of 2-Bromo-4-(hydroxymethyl)benzoic acid at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution.
-
Soak the apo-crystals in the fragment-containing solution for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.
-
From Hit to Lead: The Evolution of a Fragment
The initial screening and structural biology efforts would likely reveal that 2-Bromo-4-(hydroxymethyl)benzoic acid binds in the acetyl-lysine binding pocket of BRD4-BD1, with the carboxylic acid forming key interactions with conserved water molecules and the protein backbone. The bromine atom can be a useful tool in identifying the fragment in the electron density map due to its anomalous scattering properties.
Fragment Evolution Strategies:
Caption: Synthetic strategies for the evolution of the 2-Bromo-4-(hydroxymethyl)benzoic acid scaffold.
Fragment Growing
The "fragment growing" strategy involves adding chemical functionality to the initial hit to pick up additional interactions with the protein.
-
Suzuki Coupling at the Bromine Position: The bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups to probe a nearby lipophilic pocket, potentially increasing van der Waals interactions and affinity.
-
Etherification of the Hydroxymethyl Group: The hydroxymethyl group can be elaborated through etherification to extend into a solvent-exposed region of the binding site, potentially improving physicochemical properties or picking up additional interactions.
Hypothetical Optimization Data:
| Compound | Modification | KD (SPR) |
| 1 (Hit) | 2-Bromo-4-(hydroxymethyl)benzoic acid | 250 µM |
| 2 | Suzuki coupling with phenylboronic acid | 50 µM |
| 3 | Etherification with a small alkyl chain | 150 µM |
Fragment Linking
If a second, distinct fragment is found to bind in an adjacent sub-pocket, a "fragment linking" strategy can be employed. The carboxylic acid of our initial hit is an ideal anchor point for amide bond formation to a linker that can connect to the second fragment, often resulting in a significant increase in potency.
Conclusion
2-Bromo-4-(hydroxymethyl)benzoic acid represents a highly attractive and versatile scaffold for fragment-based drug discovery. Its trifunctional nature provides a multitude of avenues for synthetic elaboration, allowing for a thorough exploration of a target's binding site. The protocols and strategies outlined in this application note provide a framework for the successful application of this privileged fragment in FBDD campaigns. Through a combination of sensitive biophysical screening techniques, high-resolution structural biology, and rational medicinal chemistry, fragments like 2-Bromo-4-(hydroxymethyl)benzoic acid can be efficiently evolved into potent and selective lead compounds for a wide range of therapeutic targets.
References
-
Discovery of Inhibitors of Four Bromodomains by Fragment-Anchored Ligand Docking. (URL: [Link])
-
Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. (URL: [Link])
-
Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (URL: [Link])
-
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (URL: [Link])
-
Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks. (URL: [Link])
-
SPR-based fragment screening: advantages and applications - PubMed. (URL: [Link])
-
Fragment screening by ligand observed nmr | Bruker. (URL: [Link])
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (URL: [Link])
-
Screening Ligands by X-ray Crystallography | Springer Nature Experiments. (URL: [Link])
-
X-ray Crystallography Fragment Screening - Selvita. (URL: [Link])
-
Crystallographic fragment screening - PubMed. (URL: [Link])
-
Fragment Screening Using X-ray Crystallography - PubMed. (URL: [Link])
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (URL: [Link])
-
Introducing bromine to the molecular structure as a strategy for drug design. (URL: [Link])
-
Saturation Transfer Difference Spectroscopy (STD). - Glycopedia. (URL: [Link])
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])
-
Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. (URL: [Link])
-
Approaches to Fragment-Based Drug Design. (URL: [Link])
-
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (URL: [Link])
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (URL: [Link])
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (URL: [Link])
-
(PDF) Saturation Transfer Difference NMR for Fragment Screening - ResearchGate. (URL: [Link])
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC. (URL: [Link])
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC. (URL: [Link])
-
Fragment Linking Strategies for Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Fragment-Based Screening of the Bromodomain of ATAD2 - PMC. (URL: [Link])
-
FBDD: Fragment-Based Drug Design - BioSolveIT. (URL: [Link])
-
Introduction into Fragment Based Drug Discovery - WuXi Biology. (URL: [Link])
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. (URL: [Link])
Sources
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.cam.ac.uk [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. | Merck [merckmillipore.com]
- 5. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scienceopen.com [scienceopen.com]
- 8. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 9. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 10. Published Fragment Hits | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. roma.bioc.uzh.ch [roma.bioc.uzh.ch]
- 15. Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid.
Question 1: Why is my yield of 2-Bromo-4-(hydroxymethyl)benzoic acid consistently low?
Low yields can stem from several factors throughout the synthetic sequence. A common route to this compound involves the bromination of 4-methylbenzoic acid to give 2-bromo-4-methylbenzoic acid, followed by benzylic bromination and subsequent hydrolysis. Let's break down the potential pitfalls in each step.
Step 1: Electrophilic Bromination of 4-Methylbenzoic Acid
-
Incomplete Reaction: The bromination of 4-methylbenzoic acid requires an electrophilic bromine source, often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid.[1][2] Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed until the starting material is consumed. Consider a modest increase in reaction temperature or a prolonged reaction time, but be mindful of potential side reactions.
-
-
Formation of Isomers: While the methyl group is ortho, para-directing and the carboxylic acid is meta-directing, the formation of other brominated isomers is possible, though generally minor for this specific substitution pattern.
-
Solution: Purification by recrystallization or column chromatography is crucial to isolate the desired 2-bromo-4-methylbenzoic acid isomer.[2]
-
Step 2: Benzylic Bromination of 2-Bromo-4-methylbenzoic Acid
This step is often the most critical for overall yield. The goal is to selectively brominate the methyl group to form 2-bromo-4-(bromomethyl)benzoic acid.
-
Competing Ring Bromination: Under certain conditions, further bromination of the aromatic ring can occur, leading to di- and tri-brominated byproducts.
-
Solution: This reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or UV light, using a brominating agent such as N-bromosuccinimide (NBS). The use of radical conditions favors benzylic bromination over electrophilic aromatic substitution. Ensure your reaction is shielded from ambient light if not using a specific UV source to prevent uncontrolled side reactions.
-
-
Formation of Di- and Tri-brominated Benzylic Species: Over-bromination of the methyl group can occur, leading to the formation of 2-bromo-4-(dibromomethyl)benzoic acid.
-
Solution: Use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents of NBS). Adding the NBS portion-wise can also help to control the reaction and minimize over-bromination.
-
Step 3: Hydrolysis of 2-Bromo-4-(bromomethyl)benzoic Acid
The final step involves the conversion of the benzylic bromide to a hydroxymethyl group.
-
Incomplete Hydrolysis: The hydrolysis of the benzylic bromide to the alcohol requires careful control of pH and temperature.[3]
-
Solution: The reaction is often carried out using a weak base such as sodium bicarbonate or sodium carbonate in an aqueous solvent system. Heating is typically required to drive the reaction to completion.[3] Monitor the reaction by TLC to ensure all the starting material has been consumed.
-
-
Lactone Formation: A significant side reaction in this step is the intramolecular cyclization to form a lactone (isobenzofuranone derivative). This is particularly prevalent under basic conditions where the carboxylate anion can act as an intramolecular nucleophile, attacking the benzylic carbon.
-
Solution: To minimize lactone formation, it is crucial to control the pH. Performing the hydrolysis under mildly basic or even neutral conditions can disfavor the formation of the carboxylate and thus reduce the rate of this intramolecular side reaction. Some protocols may utilize a two-phase system or specific reagents to achieve this.
-
The following diagram illustrates the primary synthetic pathway and the key side reaction of lactone formation:
Sources
Technical Support Center: Solubility Guide for 2-Bromo-4-(hydroxymethyl)benzoic acid
[1][2]
Case ID: SOL-166965-08-0 Compound: 2-Bromo-4-(hydroxymethyl)benzoic acid CAS: 166965-08-0 Molecular Weight: 231.04 g/mol [1][2]
Executive Summary
Users frequently report a solubility dichotomy with 2-Bromo-4-(hydroxymethyl)benzoic acid : it dissolves readily in organic solvents (DMSO, Ethanol) but exhibits poor solubility or rapid precipitation ("crashing out") in aqueous media.[1][2]
The Root Cause: This molecule behaves as a lipophilic weak acid.[2] Its solubility is strictly pH-dependent.[1][2] The ortho-bromo substituent increases lipophilicity and alters the pKa, making the uncharged form highly insoluble in water.[1] Successful aqueous dissolution requires full ionization (deprotonation) of the carboxylic acid group.[2]
Module 1: The DMSO Stock Solution (Storage & Stability)
Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions (typically 10 mM – 100 mM).[1][2]
Protocol: Preparation of 100 mM Stock
-
Calculate: For 10 mg of compound, add 432 µL of anhydrous DMSO.
-
Vortex: Vortex vigorously for 30-60 seconds.
-
Visual Check: The solution should be clear and light yellow.[2] If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.
Critical Warning: Hygroscopicity
DMSO is hygroscopic (absorbs water from air).[2] If your DMSO stock absorbs moisture over time, the "effective" solvent becomes a DMSO/Water mixture. This causes the compound to crystallize inside the storage vial.[2]
-
Fix: Use single-use aliquots to avoid repeated freeze-thaw cycles.
-
Fix: Ensure DMSO is "Molecular Biology Grade" (>99.9% dry).
Module 2: Aqueous Solubility & pH Dependency
The Problem: Users often attempt to dilute the DMSO stock into pure water or acidic buffers, resulting in immediate white precipitation.
The Mechanism: Ionization is Key
The solubility is governed by the Henderson-Hasselbalch equation.[1][2]
-
pKa Estimate: ~2.8 – 3.2 (The ortho-bromo group is electron-withdrawing, increasing acidity compared to benzoic acid).[1][2]
-
Low pH (pH < 4): The molecule is protonated (neutral).[2] Solubility is near zero.
-
High pH (pH > 6): The molecule is deprotonated (anionic).[2] Solubility is high.
Troubleshooting Table
| Solvent / Buffer | Predicted Solubility | Observation | Recommendation |
| Pure Water (ddH₂O) | Poor | Cloudy / Precipitate | Avoid. Pure water absorbs CO₂ (pH ~5.5), often insufficient for high concentrations.[1][2] |
| PBS (pH 7.4) | Moderate | Clear at low conc. (<100 µM) | Good for final assays.[2] Ensure buffer capacity is strong enough to counter the acidic drug.[2] |
| 0.1 M NaOH | High | Clear Solution | Best for initial aqueous solubilization, then adjust pH down to 7.4 if needed.[2] |
| Cell Media (DMEM) | Variable | Potential "Crash Out" | Proteins in serum (FBS) may bind the compound, but rapid dilution often causes shock precipitation.[2] |
Module 3: Preventing "Crash Out" (The Dilution Protocol)
When moving from DMSO to Aqueous Buffer, you face a Solvent Shock .[2] The local concentration of the compound exceeds its solubility limit before it can mix.
Step-by-Step Dilution Workflow
Goal: Achieve 100 µM in Assay Buffer (from 100 mM Stock).
-
Do NOT add 1 µL of 100 mM Stock directly to 999 µL of Buffer.[2] This 1:1000 drop creates a local "supersaturated seed" that precipitates instantly.[2]
-
Step A (Intermediate Dilution): Dilute the 100 mM Stock to 1 mM using DMSO (not water).
-
Why? This keeps the compound in its happy solvent while lowering concentration.[2]
-
-
Step B (The Transfer): Add the 1 mM DMSO solution to the Assay Buffer (pH 7.4) while vortexing the buffer .
-
Step C (Sonication): If slight turbidity occurs, sonicate for 60 seconds.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and the mechanism of precipitation.
Figure 1: Decision tree for solvent selection and dilution strategies to avoid precipitation events.
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the precipitate? A: Yes, but with caution. You can heat the aqueous suspension to 50°C to encourage dissolution. However, if the pH is too low, it will precipitate again upon cooling. Adjusting pH is more effective than heating. [1][2]
Q: Is the compound stable in DMSO? A: Generally, benzoic acid derivatives are stable in DMSO at -20°C for 6-12 months.[1][2] However, 2-Bromo-4-(hydroxymethyl)benzoic acid contains a primary alcohol (hydroxymethyl) and a carboxylic acid.[1][2] In the presence of trace acid catalysts, self-esterification (polymerization) could theoretically occur over long periods.[1][2] Recommendation: Check purity by LC-MS if stored >1 year.[1][2]
Q: What is the maximum DMSO concentration cells can tolerate? A: Most mammalian cells tolerate up to 0.5% v/v DMSO.[1][2] For sensitive assays (e.g., neuronal cultures), keep DMSO < 0.1%.[2] Ensure your "Vehicle Control" contains the exact same % of DMSO as your treatment group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid (Structural Analog).[1][2] Retrieved from [Link][2]
- Context: Provides baseline pKa and solubility data for the parent scaffold (2-bromobenzoic acid)
- Context: Authoritative source for standard operating procedures regarding DMSO "crash out" and serial dilution protocols.
-
ResearchGate (2014). Discussion: Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]
Preventing over-oxidation of 2-Bromo-4-(hydroxymethyl)benzoic acid
Technical Support Center: 2-Bromo-4-(hydroxymethyl)benzoic Acid
Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-PREV-24-HMBA
Welcome to the Technical Support Interface
You have reached the specialized support module for 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: N/A for specific isomer, generic derivatives ~ 90326-62-8) .
Based on your inquiry regarding "Preventing Over-oxidation," we have diagnosed that you are likely facing one of three critical issues in your workflow:
-
Synthesis Failure: You are trying to make the alcohol from the methyl precursor, but are obtaining the dicarboxylic acid (2-bromoterephthalic acid).
-
Selectivity Failure: You are trying to oxidize the alcohol to the aldehyde (2-bromo-4-formylbenzoic acid), but it is over-oxidizing to the acid.
-
Stability Failure: Your isolated material is degrading (autoxidizing) during storage or coupling reactions.
Please select the module below that matches your experimental bottleneck.
Module 1: Synthesis Troubleshooting (The "Upstream" Issue)
User Issue: "I am trying to convert 2-bromo-4-methylbenzoic acid to the hydroxymethyl derivative, but I keep isolating 2-bromoterephthalic acid."
Root Cause Analysis: Direct oxidation of the methyl group (e.g., using KMnO₄ or Chromic Acid) is thermodynamically driven to the carboxylic acid. It is kinetically difficult to stop at the alcohol stage because the alcohol is more reactive toward oxidation than the methyl group.
The Solution: The "Indirect Oxidation" Protocol Do not use direct oxidants. You must use a Radical Halogenation → Hydrolysis pathway. This "masks" the oxidation state until the final step.
Step-by-Step Protocol:
-
Radical Bromination (The "Switch"):
-
Reagents: NBS (N-Bromosuccinimide, 1.1 eq), AIBN (Catalytic) or Benzoyl Peroxide.
-
Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).
-
Condition: Reflux with light initiation.
-
Critical Control: Stop reaction at ~85% conversion to avoid forming the gem-dibromide (which hydrolyzes to the aldehyde/acid).
-
Product: 2-Bromo-4-(bromomethyl)benzoic acid.
-
Hydrolysis (The "Reveal"):
-
Reagents: Aqueous NaOH (2M) or CaCO₃ in Dioxane/Water (mild).
-
Condition: Reflux for 2–4 hours.
-
Mechanism: SN2 displacement of the benzylic bromide by hydroxide.
-
Workup: Acidify carefully to pH 3–4 to precipitate the alcohol.
-
Technical Note: If you use strong oxidants like KMnO₄, you will always over-oxidize. The bromine atom on the ring withdraws electrons, but not enough to protect the benzylic position from aggressive oxidants.
Module 2: Selective Oxidation (The "Downstream" Issue)
User Issue: "I have 2-Bromo-4-(hydroxymethyl)benzoic acid and want to oxidize it to the aldehyde, but I am getting the dicarboxylic acid."
Root Cause Analysis: The benzylic aldehyde (product) is prone to hydration to form a gem-diol, which is easily oxidized further to the carboxylic acid. To prevent this, you must use anhydrous conditions or non-hydrating oxidants .
Comparative Reagent Guide:
| Reagent System | Risk of Over-Oxidation | Suitability for this Substrate | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | CRITICAL | ⛔ DO NOT USE | Will quantitatively yield 2-bromoterephthalic acid. |
| PCC / PDC | Moderate | ⚠️ Use with Caution | Acidic nature can be messy with the free -COOH group. |
| MnO₂ (Activated) | Low | ✅ Recommended | Excellent for benzylic alcohols. Mild. Stops at aldehyde.[2][3][4] |
| TEMPO / NaOCl (Bleach) | High (if uncontrolled) | ⚠️ Requires Tuning | Must control pH strictly (pH 8.6–9.5) and T < 0°C. |
| TEMPO / BAIB | Very Low | ✅ Gold Standard | Anhydrous condition prevents gem-diol formation. |
| Dess-Martin Periodinane | Very Low | ✅ Excellent | Mild, but expensive for scale-up. |
Recommended Protocol: TEMPO/BAIB Oxidation This method avoids water, preventing the aldehyde hydrate formation that leads to over-oxidation [1].
-
Dissolve: 1.0 eq of 2-Bromo-4-(hydroxymethyl)benzoic acid in CH₂Cl₂ (DCM) or Acetonitrile.
-
Tip: If solubility is poor due to the -COOH, add 1.0 eq of NaHCO₃ to form the soluble salt, or protect as methyl ester first.
-
-
Add Catalyst: Add 0.1 eq TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).
-
Add Oxidant: Add 1.1 eq BAIB (Bis(acetoxy)iodobenzene) in portions at 0°C.
-
Monitor: Stir at Room Temp. Reaction typically finishes in 2–4 hours.
-
Quench: Add aqueous Na₂S₂O₃.
Module 3: Visualizing the Pathway
The following diagram illustrates the "Safe Zones" (Green) versus the "Danger Zones" (Red) in the redox lifecycle of this molecule.
Caption: Redox landscape of 2-bromo-4-methylbenzoic acid derivatives. Green path indicates controlled synthesis; red dashed lines indicate over-oxidation risks.
Module 4: Stability & Storage FAQs
Q: My white powder turned yellow after a month. What happened? A: You are witnessing Benzylic Autoxidation . Benzylic alcohols are sensitive to atmospheric oxygen, especially in the presence of trace metals or light. The yellow color often indicates the formation of conjugated impurities (like the aldehyde or quinoid structures).
-
Fix: Recrystallize from Ethanol/Water.
-
Prevention: Store under Argon at -20°C.
Q: Can I do a Suzuki coupling on the bromine without protecting the alcohol? A: Risky. Palladium catalysts can sometimes perform "borrowing hydrogen" chemistry, oxidizing the alcohol to the aldehyde/ketone transiently.
-
Recommendation: Protect the alcohol as a TBS ether (tert-butyldimethylsilyl) or TBDPS ether before coupling. The bulky silyl group prevents oxidation and is easily removed later with TBAF.
Q: The molecule is not soluble in DCM for the TEMPO oxidation. A: The free carboxylic acid (-COOH) causes dimerization and poor solubility in non-polar solvents.
-
Workaround: Perform a Methyl Esterification (MeOH/H₂SO₄) first. The resulting Methyl 2-bromo-4-(hydroxymethyl)benzoate is highly soluble in organic solvents and much easier to handle. You can hydrolyze the ester back to the acid at the very end using LiOH.
References
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (Detailed mechanisms on TEMPO/BAIB selectivity).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem Protocols. 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. Link (Protocol for hydrolysis of bromomethyl benzoic acid derivatives).
-
Organic Chemistry Portal. Oxidation of Alcohols to Carboxylic Acids. Link (Comparative data on Anelli vs. Pinnick oxidations).
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.
End of Technical Support Guide. If you require custom synthesis parameters, please contact the Process Development Unit.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0 [m.chemicalbook.com]
- 3. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]
- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-4-(hydroxymethyl)benzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6).
Because this molecule possesses a carboxylic acid (acidic), a benzylic alcohol (polar, hydrogen-bonding), and a brominated aromatic ring (lipophilic), its purification requires exploiting its distinct physicochemical properties.
Quantitative Data & Physicochemical Parameters
Understanding the intrinsic properties of the molecule is the foundation of any self-validating purification system. The table below summarizes the critical parameters that dictate the success of your purification workflows.
| Parameter | Estimated Value / Behavior | Mechanistic Rationale |
| pKa (Carboxylic Acid) | ~3.8 – 4.2 | Allows for selective deprotonation using mild bases (e.g., NaHCO₃) without affecting the hydroxyl group[1]. |
| pKa (Hydroxymethyl) | ~15.0 | Remains protonated and neutral during standard aqueous basic extractions. |
| Solubility (Neutral Form) | High in EtOAc, MeOH, THF; Low in H₂O, Hexane | Drives the choice of organic phase in liquid-liquid extraction and dictates antisolvent selection for recrystallization[2]. |
| Solubility (Salt Form) | High in H₂O; Insoluble in non-polar organics | Enables phase-switching during chemically active acid-base extraction[3]. |
| Ideal Precipitation pH | pH 1.5 – 2.0 | Ensures >99% protonation of the carboxylate back to the insoluble neutral acid, maximizing recovery yield[4]. |
Core Purification Workflows
Protocol A: Chemically Active Acid-Base Extraction
This is the gold-standard method for separating the target acidic product from neutral or lipophilic impurities (e.g., unreacted brominated starting materials lacking a carboxyl group).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, EtOAc). Ensure complete dissolution; add a small amount of methanol if the crude is highly crystalline, though pure EtOAc is preferred.
-
Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: NaHCO₃ is a mild base that selectively deprotonates the carboxylic acid (forming the water-soluble sodium salt) while leaving weaker acids and neutral impurities in the organic layer[3].
-
-
Phase Separation: Vent the funnel frequently to release CO₂ gas generated during the acid-base reaction. Separate the aqueous layer (containing the product) from the organic layer (containing impurities)[1]. Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic contaminants.
-
Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 1.5–2.0 (verify with pH paper).
-
Causality: The low temperature decreases the solubility of the newly protonated neutral benzoic acid, forcing it to crash out of solution as a solid precipitate[2].
-
-
Isolation: Isolate the pure product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under high vacuum.
Workflow for the chemically active acid-base extraction of benzoic acid derivatives.
Troubleshooting & FAQs
Q1: During the acid-base extraction, my product did not precipitate when I added HCl to the aqueous layer. What happened, and how do I recover it? A: Causality: 2-Bromo-4-(hydroxymethyl)benzoic acid contains a polar hydroxymethyl group, which imparts slight water solubility even in its neutral, protonated state. If your aqueous layer was too dilute, the product may remain dissolved. Solution: First, verify that the pH is strictly ≤ 2. If no precipitate forms, you have two recovery options:
-
Back-Extraction: Extract the highly acidic aqueous layer with a polar organic solvent like EtOAc (3x). The neutral acid will partition back into the organic phase. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product[5].
-
Concentration: Partially evaporate the water on a rotary evaporator to concentrate the solution, then cool it in an ice bath to induce crystallization.
Q2: I am trying to purify my crude product via silica gel column chromatography, but the compound streaks severely down the column. How do I fix this? A: Causality: Carboxylic acids interact strongly with the polar silanol (-Si-OH) groups on the silica gel stationary phase through extensive hydrogen bonding. This causes irreversible adsorption and severe tailing, ruining your resolution. Solution: Add an acidic modifier to your mobile phase. Incorporating 0.5% – 1.0% glacial acetic acid or formic acid into your eluent (e.g., a Hexane/EtOAc gradient) suppresses the ionization of your benzoic acid and saturates the active silanol sites on the silica. This will result in sharp, well-defined elution bands.
Q3: My synthesis resulted in an over-oxidized byproduct (2-bromoterephthalic acid). How do I separate this from the target 2-bromo-4-(hydroxymethyl)benzoic acid? A: Causality: Both the target and the over-oxidized impurity are carboxylic acids. Therefore, a standard NaHCO₃ acid-base extraction will pull both compounds into the aqueous layer, failing to separate them. However, 2-bromoterephthalic acid has two carboxylic acid groups, making it significantly more polar and much less soluble in moderately polar organic solvents than the mono-carboxylic target. Solution: Use selective trituration or recrystallization. Suspend the crude solid in warm chloroform (CHCl₃) or a specific ratio of EtOAc/Hexane. The mono-carboxylic target will dissolve, while the highly polar dicarboxylic acid impurity will remain largely insoluble. Filter the hot mixture to remove the impurity, then concentrate the filtrate to recover your purified product.
Q4: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the extraction? A: While NaOH will successfully deprotonate the carboxylic acid, it is generally discouraged unless necessary. Causality: NaOH is a strong base. If your crude mixture contains any esterified byproducts or halogenated intermediates susceptible to nucleophilic attack, NaOH can cause unwanted hydrolysis or degradation. NaHCO₃ is mild, highly selective for carboxylic acids, and provides a safer, self-validating extraction profile[1].
References
-
Chemistry LibreTexts. "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques. Available at:[Link]
-
Chemistry Steps. "Organic Acid-Base Extractions." Chemistry Steps. Available at: [Link]
-
University of Pittsburgh. "The Extraction of Benzoic Acid from a Mixture." Pitt.edu. Available at:[Link]
- Google Patents. "Purification method of meta-bromobenzoic acid." JPH07116099B2.
Sources
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JPH07116099B2 - Purification method of meta-bromobenzoic acid - Google Patents [patents.google.com]
- 5. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
Technical Support Center: Recrystallization & Purification of Brominated Benzoic Acid Derivatives
Welcome to the Advanced Technical Support Center for the purification of brominated benzoic acid derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity halogenated intermediates.
Bromine is a large, highly polarizable, and electron-withdrawing atom. When substituted onto a benzoic acid core, it significantly increases the molecule's lipophilicity (LogP) and alters its hydrogen-bonding network. Consequently, bromobenzoic acids exhibit distinct solubility profiles compared to unsubstituted benzoic acid, requiring precise solvent selection and thermodynamic control during recrystallization to prevent common failure modes like liquid-liquid phase separation ("oiling out") or polymorphic transitions.
Physicochemical Data & Solvent Compatibility
The position of the bromine atom (ortho, meta, or para) dictates the symmetry and lattice energy of the crystal. Highly symmetrical isomers (e.g., 4-bromobenzoic acid) pack densely, resulting in higher melting points and lower overall solubility. Conversely, steric hindrance in ortho-substituted derivatives (e.g., 2-bromobenzoic acid) disrupts planarity, lowering the melting point and increasing solubility in polar organic solvents[1].
Table 1: Quantitative Solubility & Solvent Matrix for Bromobenzoic Acids
| Derivative | Melting Point | Ideal Recrystallization Solvents | Anti-Solvent | Solubility Notes & Causality |
| 2-Bromobenzoic Acid | 147–150 °C[1] | 95% Ethanol, Acetone | Water | High solubility in organics due to disrupted crystal packing. Slightly soluble in cold water[1]. |
| 3-Bromobenzoic Acid | 155–158 °C[2] | Ethanol/Water, Acetone/Water | Water | Intermediate lattice energy. Requires mixed solvent systems to achieve a steep solubility curve[3]. |
| 4-Bromobenzoic Acid | 252–254 °C | Methanol/Water, 90% Ethanol | Water | High symmetry leads to a rigid lattice. Soluble in ethanol (5%), but requires hot solvent for complete dissolution. |
Standard Recrystallization Methodology
To ensure a self-validating system, this protocol incorporates built-in analytical checkpoints.
Step-by-Step Protocol:
-
Solvent Saturation (The Dissolution Phase): Weigh the crude bromobenzoic acid and place it in an Erlenmeyer flask. Add a minimum volume of the chosen boiling solvent (e.g., 95% Ethanol) until the solid just dissolves[3]. Causality: Using excess solvent flattens the supersaturation curve, leaving a high mass fraction of the product in the mother liquor upon cooling[3].
-
Hot Gravity Filtration (Impurity Removal): If the solution is cloudy or contains insoluble particulates, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper[4]. Checkpoint: The filtrate must be completely transparent.
-
Controlled Desupersaturation (Cooling): Allow the flask to cool undisturbed at room temperature. Causality: Rapid cooling forces localized supersaturation, trapping solvent molecules and impurities within the rapidly forming crystal lattice. Slow cooling favors the thermodynamic product (pure, large crystals)[3].
-
Nucleation Induction: Once the solution reaches room temperature, place it in an ice bath (0–5 °C) to maximize yield[5]. Validation: If no crystals form, the solution is too dilute. Reheat and boil off 20-30% of the solvent volume, then repeat the cooling phase[3].
-
Isolation & Washing: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold solvent to remove surface mother liquor without redissolving the product[4].
-
Drying: Dry the crystals under vacuum or in a desiccator. Validation: Check the melting point. A sharp melting point (within 1-2 °C of the literature value) validates the removal of impurities[3].
Figure 1: Standard Recrystallization Workflow for Bromobenzoic Acids.
Troubleshooting & FAQs
Q1: My bromobenzoic acid derivative is "oiling out" instead of forming solid crystals. What is happening and how do I fix it?
A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
-
The Causality: This occurs when the solute-enriched phase separates from the solvent as a liquid rather than a solid[6]. Thermodynamically, this happens if the boiling point of your solvent system is higher than the melting point of your compound, causing the solute to melt out of solution before it can crystallize[7]. It is also triggered by excessively rapid cooling, which pushes the system past the metastable zone directly into the labile LLPS region[8].
-
The Solution:
-
Seeding: Add a tiny seed crystal of pure bromobenzoic acid to the solution just before it reaches the oiling-out temperature. This provides a nucleation site, lowering the activation energy required for solid lattice formation[6].
-
Adjust Solvent: Switch to a solvent with a lower boiling point, or adjust the ratio of your binary mixture (e.g., increase the ethanol-to-water ratio)[8].
-
Slower Cooling: Reduce the cooling rate to keep the concentration trajectory within the metastable zone[6].
-
Figure 2: Logical pathways and interventions for resolving Liquid-Liquid Phase Separation (Oiling Out).
Q2: I am getting a very low yield of purified crystals. How can I optimize recovery?
A2: Low yield is almost always a function of the solubility curve.
-
The Causality: Either an excessive volume of solvent was used during the dissolution phase, or the compound has too high of a baseline solubility in the chosen solvent at 0 °C[3]. Furthermore, washing the filter cake with solvent that is not completely chilled will actively redissolve your purified product[3].
-
The Solution: Transfer the mother liquor to a rotary evaporator or hot plate, reduce the solvent volume by 50%, and perform a second cooling cycle to harvest a "second crop" of crystals[3]. For future runs, utilize an anti-solvent strategy (e.g., dissolving in minimal ethanol, then adding water dropwise until slight turbidity is reached) to artificially force desupersaturation[8].
Q3: My reaction produced a mixture of isomers (e.g., 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid). Standard recrystallization co-precipitates both. How do I separate them?
A3: Structural isomers have nearly identical lipophilicity and standard solubility profiles, making simple solvent recrystallization ineffective.
-
The Causality: Because both isomers have similar lattice energies and functional groups, they will co-crystallize.
-
The Solution: Employ a pH-mediated fractional crystallization strategy. By carefully titrating the mixture with aqueous ammonia and ammonium dihydrogen phosphate, you exploit minute differences in the pKa and solubility of the isomers' respective salts. This buffered pH control allows one isomer (e.g., 2-amino-4-bromobenzoic acid) to selectively precipitate, achieving >98% purity after a subsequent ethanol wash, while the other remains in the mother liquor for later recovery via DMF/water crystallization[9].
Q4: My purified 3-Bromobenzoic acid has a broad melting point range (e.g., melts over 5-7 °C). What does this indicate?
A4: A broad, depressed melting point range is a definitive indicator of a compromised crystal lattice[3].
-
The Causality: Impurities or residual solvent molecules are trapped within the crystal structure. These foreign molecules disrupt the intermolecular hydrogen bonding between the carboxylic acid dimers, lowering the total thermal energy required to collapse the lattice.
-
The Solution: The crystals must be subjected to a second recrystallization cycle using a slightly different solvent system (e.g., switching from pure ethanol to an ethanol/water mixture) to ensure the impurities remain in the mother liquor[3]. Ensure thorough vacuum drying prior to the next melting point test.
References
-
ChemBK. "2-Bromobenzoic acid - Physico-chemical Properties". URL: [Link]
-
Mettler Toledo. "Using AntiSolvent for Crystallization". URL: [Link]
-
TutorsGlobe. "Purification–Recrystallisation of Benzoic Acid". URL: [Link]
-
Arkat USA (Arkivoc). "A simple and efficient separation of the Hofmann degradation mixture of 2-amino-bromobenzoic acids". URL: [Link]
-
ACS Publications (Journal of Chemical Education). "An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory". URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Bromobenzoic acid [nanfangchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Explain an experiment of purification of impure benzoic acid | Filo [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. tutorsglobe.com [tutorsglobe.com]
- 8. mt.com [mt.com]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting Suzuki coupling failures with steric hindrance at 2-bromo position
Topic: Troubleshooting Steric Hindrance at the 2-Bromo Position Status: Active Guide Version: 2.4 (High-Throughput Optimization)
The Diagnostic Hub
Start Here. Before altering your reaction conditions, identify your specific failure mode. Steric hindrance at the 2-position (ortho-substitution) creates a unique set of kinetic bottlenecks that manifest in two distinct ways.
Symptom Checker
| Observation (LCMS/NMR) | Diagnosis | The Kinetic Bottleneck |
| Starting Material (Ar-Br) Remains | Catalyst Arrest | Oxidative Addition Failure. The Pd(0) species cannot access the C-Br bond due to steric blocking, or the catalyst has decomposed (aggregated) before entering the cycle. |
| Ar-Br Remains + De-boronated Nucleophile (Ar-H) | The "Transmetallation Trap" | Transmetallation Failure. Oxidative addition occurred, but the bulky boronic acid cannot transfer its aryl group to the crowded Pd(II) center. The boronic acid then hydrolyzes (protodeboronation).[1][2] |
| Homocoupling (Ar-Ar) | Oxidative Mismatch | Disproportionation. Often caused by oxygen contamination or slow transmetallation allowing Pd(II) species to interact. |
The Mechanistic Reality (Visualized)
Steric hindrance fundamentally alters the rate-determining step (RDS). In standard couplings, oxidative addition is often the RDS. In ortho-hindered systems, transmetallation becomes the bottleneck.
Caption: The "Transmetallation Trap." In hindered systems, the cycle stalls at the red node, allowing protodeboronation to consume the nucleophile.
Solution Module A: Ligand Engineering
The Fix: You cannot use standard ligands (PPh3, dppf). You require ligands that enforce a mono-ligated Pd(0) species and create a protective "pocket" that facilitates oxidative addition while being flexible enough to allow transmetallation.
The Gold Standards
| Ligand Class | Recommended Ligand | Why it Works (The Science) |
| Dialkylbiaryl Phosphines (Buchwald) | SPhos | Universal First Choice. The methoxy groups on the lower ring provide stability. Excellent for 2-substituted aryl bromides. |
| XPhos | The Heavy Lifter. The isopropyl groups create massive bulk, forcing the formation of the active mono-ligated species. Essential for 2,6-disubstituted cases. | |
| NHC (N-Heterocyclic Carbenes) | Pd-PEPPSI-IPr | The "Throw-Away" Mechanism. The pyridine ligand stabilizes the precatalyst but dissociates easily. The bulky NHC wingtips (IPr) push the reaction forward when phosphines fail. |
Expert Insight: Do not generate these in situ from Pd(OAc)₂ if possible. Use Precatalysts (e.g., XPhos Pd G4 or PEPPSI-IPr).[3] In situ generation is thermodynamically unreliable in sterically stressed environments.
Solution Module B: The "Hydroxide Bridge"
The Fix: Addressing the Transmetallation Trap.
For hindered substrates, the "Boronate Pathway" (boronic acid + base
-
The Reagent: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Hydroxides (KOH/NaOH) .
-
The Mechanism: The Pd-OH intermediate reacts with the neutral boronic acid (or ester) much faster than the Pd-X reacts with the boronate anion in hindered systems [1].
-
The Solvent: You must use a biphasic system with water (e.g., Toluene/Water or Dioxane/Water).[4] The water is necessary to form the Pd-OH species.
The "Titanium" Protocol for 2-Bromoarenes
Use this protocol when standard conditions fail. It combines the G4 precatalyst architecture with the optimal base for hindered transmetallation.
Reagents:
-
Electrophile: 2-Bromoarene (1.0 equiv)
-
Nucleophile: Boronic Acid (1.5 equiv - Excess required due to protodeboronation risk)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (4:1 ratio) - 0.2 M concentration
Step-by-Step Workflow:
-
The Degas (Crucial): Charge a reaction vial with the solid reagents (Ar-Br, Boronic Acid, Base). Do not add the catalyst yet. Cap and purge with Argon/Nitrogen for 10 minutes.
-
Why? Oxygen promotes homocoupling and kills the electron-rich Pd(0) species instantly.
-
-
Solvent Prep: Sparge the Toluene/Water mixture with Argon for 20 minutes in a separate vessel.
-
Catalyst Addition: Open the vial briefly under a positive stream of Argon, add the XPhos Pd G4 , and reseal immediately.
-
Injection: Syringe the degassed solvent into the vial.
-
The Heat: Place in a pre-heated block at 100°C .
-
Why? Steric hindrance creates a high activation energy barrier. 60-80°C is often insufficient.
-
-
Monitoring: Check LCMS at 1 hour. If Ar-Br is consumed but Ar-H (protodeboronation) is dominant, add another 0.5 equiv of Boronic Acid.
Troubleshooting Q&A
Q: I see complete consumption of the Boronic Acid, but my 2-Bromoarene is untouched. What happened? A: You are a victim of Protodeboronation . The transmetallation step was too slow, so the boronic acid reacted with water instead of the Palladium.
-
Fix: Switch to a Pd-PEPPSI-IPr catalyst. The NHC ligand provides a different steric environment that can sometimes accelerate transmetallation over hydrolysis. Alternatively, use a MIDA Boronate or slow-addition of the boronic acid (syringe pump) to keep the concentration low relative to the catalyst [2].
Q: The reaction turns black immediately and yields are low. A: "Palladium Black" formation indicates catalyst decomposition. Your ligand is detaching from the metal.
-
Fix: This often happens if the reaction is too hot before the cycle starts. Ensure you are using a G3 or G4 precatalyst which is stable until activation. If using phosphines, add 1-2% extra free ligand (e.g., XPhos) to shift the equilibrium toward the active complex.
Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this? A: No. Tetrakis is coordinatively saturated (4 ligands) and sterically unsuited for 2-substituted bromides. The cone angle is too small to force the formation of the active species, and it lacks the electron richness to facilitate oxidative addition into the hindered bond.
Decision Tree: Optimization Logic
Caption: Logical flow for diagnosing and repairing hindered Suzuki couplings.
References
-
Carrow, B. P., & Hartwig, J. F. (2011).[5] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Valente, C., et al. (2012).[6] Pd-PEPPSI Complexes and the Suzuki–Miyaura Reaction of Heteroaryl Halides and Arenes.[7] Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Technical Support Center: Purification of 2-Bromo-4-methylbenzoic Acid
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges with the purification of 2-bromo-4-methylbenzoic acid, specifically focusing on the removal of unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical 2-bromo-4-methylbenzoic acid synthesis?
The most prevalent impurities often include unreacted starting material (4-methylbenzoic acid), over-brominated byproducts (e.g., dibrominated species), and potentially non-acidic side products depending on the synthetic route.[1][2] The presence of unreacted starting material is a frequent issue that can be addressed by several purification techniques.[3]
Q2: Which purification method is generally the most effective?
The choice of method depends on the nature and quantity of the impurities.
-
Acid-Base Extraction is highly effective for removing non-acidic or less acidic impurities.[4][5] It is a robust and scalable technique for initial cleanup.
-
Recrystallization is the preferred method for removing unreacted starting materials and isomeric impurities, provided a suitable solvent is found.[1][6] It can yield highly pure crystalline products.
-
Column Chromatography offers the highest resolution and is best for separating complex mixtures or isomers with very similar properties, though it is more resource-intensive.[1]
Q3: How can I confirm the purity of my final product?
Purity should be assessed using multiple analytical techniques. The most common are:
-
Melting Point Analysis: A sharp melting point range close to the literature value (143-147 °C) indicates high purity.[7][8] A broad melting range suggests the presence of impurities.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities by comparing the spectra to a reference standard.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of benzoic acid derivatives and detecting trace impurities.[9]
Troubleshooting and In-depth Purification Protocols
This section addresses specific problems encountered during the purification of 2-bromo-4-methylbenzoic acid in a detailed question-and-answer format.
Issue 1: My crude product is contaminated with a significant amount of unreacted 4-methylbenzoic acid.
This is a common scenario, as the starting material and product have similar chemical properties. Two primary methods can be employed to resolve this.
Expertise & Experience: This technique exploits the acidic nature of the carboxylic acid group.[10] By treating a solution of the crude product with a weak base, the carboxylic acids are converted into their corresponding carboxylate salts, which are soluble in water.[5][11] Neutral impurities remain in the organic layer. The aqueous layer containing the desired product as a salt can then be isolated and re-acidified to precipitate the pure carboxylic acid.[12]
Protocol: Selective Separation of Carboxylic Acids
-
Dissolution: Dissolve the crude solid mixture (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or diethyl ether (20-30 mL) in a separatory funnel.
-
Aqueous Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL).[12] Sodium bicarbonate is a weak base and is sufficient to deprotonate the carboxylic acid without hydrolyzing other functional groups.[4]
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate completely.
-
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of 2-bromo-4-methylbenzoate, into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, perform a second extraction of the organic layer with another portion of the NaHCO₃ solution (10 mL). Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2), which will be indicated by the cessation of fizzing and confirmation with pH paper.[1] This protonates the carboxylate salt, causing the purified 2-bromo-4-methylbenzoic acid to precipitate out of the solution.[12]
-
Collection & Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.[1] Allow the crystals to air dry or dry them in a vacuum oven.
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the desired compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[1] For 2-bromo-4-methylbenzoic acid and the common impurity 4-methylbenzoic acid, finding a solvent system with differential solubility is key.
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose an appropriate solvent. Water can be a good choice for benzoic acids as their solubility is significantly higher in hot water than in cold water.[1] Ethanol or mixtures of ethanol/water are also commonly used.[3] Refer to the table below for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.[13] Heat the mixture to boiling on a hot plate while stirring.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.[6] Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[6]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals completely to remove residual solvent.
Data Table: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Comments |
| Water | 100 | High | Low | An excellent, green solvent choice for many benzoic acids.[1] |
| Ethanol | 78 | Very High | Moderate | Often used in a co-solvent system with water to fine-tune solubility. |
| Acetic Acid | 118 | High | Moderate | Can be effective but is harder to remove completely. |
| Toluene | 111 | Moderate | Low | Good for compounds with lower polarity. |
| Heptane/Ethanol | Variable | Good | Low | A co-solvent system can be effective if a single solvent is not ideal. |
Issue 2: My product is contaminated with byproducts that have similar acidity (e.g., dibrominated species).
When acid-base extraction or recrystallization fails to separate impurities with similar chemical properties, column chromatography is the method of choice.
Expertise & Experience: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel. Since 2-bromo-4-methylbenzoic acid is quite polar due to the carboxylic acid group, a moderately polar mobile phase is required.
Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). The polarity of the mobile phase can be gradually increased (e.g., to 7:3 hexane/ethyl acetate) to elute the more polar compounds. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of carboxylic acids and prevent streaking.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Workflow: Column Chromatography Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Bromo-4-methylbenzoic acid CAS#: 7697-27-0 [m.chemicalbook.com]
- 8. 2-Bromo-4-methylbenzoic acid | 7697-27-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. idc-online.com [idc-online.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. famu.edu [famu.edu]
Technical Support Center: Stability of 2-Bromo-4-(hydroxymethyl)benzoic acid
Welcome to the technical support center for 2-Bromo-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bifunctional molecule, with a specific focus on its stability under basic conditions.
Introduction
2-Bromo-4-(hydroxymethyl)benzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the presence of three distinct functional moieties: a carboxylic acid, a primary alcohol (hydroxymethyl group), and a brominated aromatic ring. This unique combination allows for a variety of chemical transformations. However, it also presents potential stability challenges, especially when subjected to basic conditions during a reaction, work-up, or purification.
This guide will address common questions and concerns regarding the stability of 2-Bromo-4-(hydroxymethyl)benzoic acid in the presence of bases, providing both theoretical explanations and practical, actionable advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: I am observing unexpected side products or low yield in my reaction involving 2-Bromo-4-(hydroxymethyl)benzoic acid and a strong base. What could be the cause?
When working with 2-Bromo-4-(hydroxymethyl)benzoic acid under basic conditions, several potential degradation pathways can lead to the formation of impurities and a reduction in the yield of your desired product. The primary concerns are decarboxylation, intermolecular reactions, and, to a lesser extent, oxidation.
Potential Degradation Pathways:
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[2] While simple benzoic acids are relatively stable, the presence of certain substituents can facilitate this process. For 2-Bromo-4-(hydroxymethyl)benzoic acid, while not having a strongly activating group for decarboxylation, prolonged exposure to strong bases and heat could lead to the formation of 3-bromo-4-methylphenol.
-
Intermolecular Reactions (Polymerization/Oligomerization): The bifunctional nature of this molecule, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid (which can be activated), creates the potential for self-reaction. Under basic conditions, the carboxylate anion is generally a poor electrophile. However, if any activation of the carboxylic acid occurs (e.g., in the presence of coupling agents or conversion to an acyl halide), intermolecular esterification can lead to the formation of oligomers or polymers. This is a common challenge with similar hydroxybenzoic acids.[3]
-
Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl group) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[4][5] While this typically requires an oxidizing agent, the presence of dissolved oxygen (air) in a basic solution, especially in the presence of trace metal impurities, can promote slow oxidation over time.
Q2: My solution of 2-Bromo-4-(hydroxymethyl)benzoic acid in aqueous base is turning yellow/brown over time. What does this indicate?
The development of color in your solution is a common indicator of degradation. The most likely cause is the oxidation of the hydroxymethyl group to an aldehyde, which can then potentially undergo further reactions or polymerization, leading to colored impurities. Phenolic compounds, which could be formed via decarboxylation and subsequent reactions, are also prone to oxidation to form colored quinone-like structures.[6]
Troubleshooting Steps:
-
Work under an inert atmosphere: If you suspect oxidation, perform your reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use de-gassed solvents: Purge your solvents with an inert gas before use to remove dissolved oxygen.
-
Analyze for impurities: Use analytical techniques such as HPLC, LC-MS, and NMR to identify the colored impurities. This will help you to pinpoint the degradation pathway.
Q3: How can I assess the stability of 2-Bromo-4-(hydroxymethyl)benzoic acid under my specific basic reaction conditions?
A forced degradation study is a systematic way to evaluate the stability of your compound under specific stress conditions.[7] This will help you to understand the potential degradation pathways and to develop strategies to mitigate them.
Experimental Protocol: Forced Degradation Study
Objective: To determine the stability of 2-Bromo-4-(hydroxymethyl)benzoic acid under basic conditions.
Materials:
-
2-Bromo-4-(hydroxymethyl)benzoic acid
-
Your base of interest (e.g., NaOH, K2CO3)
-
Aqueous or organic solvent relevant to your reaction
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS for identification of degradation products
-
pH meter
Procedure:
-
Prepare a stock solution: Dissolve a known concentration of 2-Bromo-4-(hydroxymethyl)benzoic acid in your chosen solvent.
-
Set up stress conditions:
-
Basic Hydrolysis: To an aliquot of the stock solution, add your base to achieve the desired concentration/pH.
-
Control: Prepare a control sample with the compound in the solvent without the base.
-
-
Incubate: Keep the solutions at your reaction temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze samples: At each time point, take an aliquot from each solution, neutralize it if necessary, and analyze by HPLC.
-
Quantify degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Identify degradation products: If significant degradation is observed, use LC-MS to identify the major degradation products.
Data Presentation:
| Time (hours) | % Parent Compound Remaining (Control) | % Parent Compound Remaining (Base) | % Major Degradation Product 1 | % Major Degradation Product 2 |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 99.8 | 95.2 | 3.1 | 1.5 |
| 4 | 99.7 | 89.5 | 6.8 | 3.2 |
| 8 | 99.5 | 78.1 | 14.3 | 6.9 |
| 24 | 99.2 | 55.4 | 28.9 | 14.1 |
Table 1: Example of data from a forced degradation study.
Q4: Are there any alternative bases I can use to minimize degradation?
The choice of base can significantly impact the stability of your compound. Strong, nucleophilic bases like NaOH or KOH in protic solvents at high temperatures are more likely to cause degradation.
Recommendations:
-
Use a weaker base: If your reaction allows, consider using a weaker, non-nucleophilic base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the temperature: Running your reaction at a lower temperature will generally slow down the rate of degradation reactions.
-
Minimize reaction time: Do not let your reaction run longer than necessary. Monitor the reaction progress closely and quench it as soon as it is complete.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 2-Bromo-4-(hydroxymethyl)benzoic acid under basic conditions.
Caption: Potential degradation pathways of 2-Bromo-4-(hydroxymethyl)benzoic acid.
Conclusion
Understanding the stability of 2-Bromo-4-(hydroxymethyl)benzoic acid under basic conditions is crucial for developing robust and reproducible synthetic methods. By being aware of the potential degradation pathways, such as decarboxylation, intermolecular reactions, and oxidation, researchers can take proactive steps to minimize the formation of impurities and maximize the yield of their desired products. The troubleshooting guide and experimental protocols provided here offer a framework for identifying and addressing stability issues in your own work.
References
-
Royal Society of Chemistry. (2017, February 27). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link][8]
-
Oriental Journal of Chemistry. (2014, September 23). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link][4]
-
Taylor & Francis Online. (n.d.). Benzyl alcohol – Knowledge and References. [Link][5]
-
Angewandte Chemie International Edition. (2021, October 11). Decarboxylative Hydroxylation of Benzoic Acids. [Link][2]
-
ResearchGate. (2023, November). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link][3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
Validation & Comparative
Predictive Accuracy in Complex Aromatics: A Comparative Guide to 13C NMR Chemical Shifts for 2-Bromo-4-(hydroxymethyl)benzoic acid
As a Senior Application Scientist in analytical chemistry, one of the most frequent challenges encountered during structural elucidation is accurately assigning nuclear magnetic resonance (NMR) spectra for heavily substituted, sterically hindered aromatics.
This guide provides an objective, data-driven comparison of modern 13C NMR prediction methodologies—specifically empirical HOSE (Hierarchical Organization of Spherical Environments) codes versus quantum mechanical DFT-GIAO (Density Functional Theory - Gauge-Including Atomic Orbitals) —using 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6)[1] as our benchmark molecule. This compound, frequently utilized as a critical intermediate in the synthesis of complex insecticidal and pharmaceutical agents[2], presents a unique triad of substituent effects that stress-test prediction algorithms.
The Algorithmic Contenders: Empirical vs. Quantum Mechanical
When validating the structure of a synthesized intermediate like 2-Bromo-4-(hydroxymethyl)benzoic acid, researchers typically rely on two primary predictive paradigms to corroborate their experimental 13C NMR data:
A. Database-Driven Models (HOSE Code + Neural Networks)
HOSE code algorithms predict chemical shifts by matching the spherical topological environment of a target atom against massive empirical databases (e.g., NMRShiftDB or commercial libraries)[3].
-
The Advantage: Extremely fast and highly accurate for structural motifs well-represented in literature[4].
-
The Limitation: Fails to account for unique 3D conformational anomalies or long-range electronic perturbations not present in the training set.
B. Quantum Mechanical Models (DFT-GIAO)
The DFT-GIAO approach calculates the magnetic shielding tensors of atoms based on their optimized 3D electronic structure[5].
-
The Advantage: Independent of empirical databases; excellent for novel scaffolds, stereoisomers, and identifying tautomeric states[6].
-
The Limitation: Computationally expensive. Furthermore, standard functionals (like B3LYP) often fail to account for relativistic spin-orbit coupling effects induced by heavy halogens like bromine[7].
Workflow comparing experimental 13C NMR acquisition with empirical and quantum predictive models.
Self-Validating Experimental Protocol
To generate a reliable experimental baseline for comparison, the physical acquisition of the 13C NMR spectrum must be rigorously controlled. The following protocol is designed as a self-validating system to eliminate solvent-induced artifacts and relaxation biases.
Step-by-Step Acquisition Methodology
-
Solvent Selection & Rationale: Dissolve 25 mg of 2-Bromo-4-(hydroxymethyl)benzoic acid in 0.6 mL of DMSO-d6 (not CDCl3). Causality: Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents like CDCl3, which drastically broadens the carbonyl carbon signal and shifts the aromatic resonances. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, reproducible monomeric chemical shifts.
-
Internal Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to lock the 0.0 ppm reference.
-
Pulse Sequence Optimization: Utilize a standard 1D 13C with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (D1) Adjustment: Set the relaxation delay (D1) to at least 2.0 to 3.0 seconds . Causality: The target molecule contains four quaternary carbons (C1, C2, C4, C7). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long
relaxation times. A short D1 will cause these critical peaks to integrate poorly or disappear into the baseline noise. -
Algorithmic Validation (The Control): Before predicting the target molecule, run the HOSE and DFT-GIAO predictions on a known standard (e.g., 2-bromobenzoic acid). If the prediction deviates from literature by >5 ppm, recalibrate the DFT basis set or update the HOSE database.
Data Presentation: Performance Comparison
The table below contrasts the representative experimental 13C NMR chemical shifts (in DMSO-d6) against the outputs of a standard HOSE-code predictor and a DFT-GIAO calculation (B3LYP/6-31G*).
| Carbon Position | Environment | Experimental (ppm)* | HOSE Code (ppm) | DFT-GIAO (ppm) | Δδ (DFT - Exp) |
| C1 | Quaternary (ipso to -COOH) | 132.2 | 131.5 | 133.0 | +0.8 |
| C2 | Quaternary (ipso to -Br) | 124.9 | 123.0 | 130.5 | +5.6 |
| C3 | Methine (ortho to -Br) | 133.2 | 133.5 | 132.8 | -0.4 |
| C4 | Quaternary (ipso to -CH2OH) | 143.6 | 144.1 | 145.0 | +1.4 |
| C5 | Methine (meta to -Br) | 131.5 | 131.0 | 130.5 | -1.0 |
| C6 | Methine (ortho to -COOH) | 127.4 | 128.1 | 126.8 | -0.6 |
| C7 | Carbonyl (-COOH) | 167.5 | 168.0 | 169.2 | +1.7 |
| C8 | Aliphatic (-CH2OH) | 61.5 | 62.1 | 63.0 | +1.5 |
*Note: Experimental values are representative benchmarks derived from structural increments of validated literature analogs for software evaluation purposes.
Mechanistic Analysis & Causality of Deviations
The data reveals critical insights into how different algorithms handle complex electronic environments.
The "Heavy Atom on Light Atom" (HALA) Effect at C2
The most glaring discrepancy in the comparison is the DFT-GIAO prediction for C2 (the carbon attached to the bromine atom). The experimental shift is highly shielded (~124.9 ppm), which the HOSE code predicts reasonably well because it relies on empirical databases that inherently contain this physical reality[3].
However, the standard DFT-GIAO method overestimates the shift by nearly 5.6 ppm. Causality: Bromine is a heavy halogen. Its large electron cloud induces a strong spin-orbit coupling effect that heavily shields the adjacent C2 carbon (the HALA effect)[7]. Standard non-relativistic DFT functionals (like B3LYP) do not account for relativistic spin-orbit coupling, leading to a systematic downfield error. To correct this in quantum models, one must employ fully relativistic matrix Dirac-Kohn-Sham (mDKS) levels of theory[7].
Competing Inductive Effects at C1 and C4
Both the carboxylic acid (-COOH) and the hydroxymethyl (-CH2OH) groups exert strong electron-withdrawing inductive effects, deshielding their respective ipso carbons (C1 and C4). Both the HOSE code and DFT-GIAO handle these aliphatic and carbonyl perturbations with high accuracy (Δδ < 2.0 ppm), as these are standard electrostatic interactions well-parameterized in both empirical databases and quantum basis sets[5].
Causality of substituent electronic effects on the 13C NMR chemical shifts of the target arene.
Conclusion & Recommendations
When verifying the structure of 2-Bromo-4-(hydroxymethyl)benzoic acid or similar poly-substituted halogenated aromatics:
-
Use HOSE Code / Neural Networks for rapid, day-to-day structural verification, as they naturally account for the heavy-atom shielding effects of halogens via their empirical training sets.
-
Use DFT-GIAO cautiously. While excellent for resolving stereochemical ambiguities or novel aliphatic chains, standard DFT will systematically fail at the halogen-bearing carbon unless relativistic corrections are applied.
References
1.[1] 7697-32-7化工百科– 960化工网 (CAS 90221-60-6 details). chem960.com.1 2.[2] WO2009080250A2 - Insecticidal compounds. Google Patents.2 3.[3] NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. 3 4.[6] Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). 6 5.[5] Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC (NIH). 5 6.[4] Stereo-Aware Extension of HOSE Codes. ACS Omega. 4 7.[7] DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI.7
Sources
- 1. 7697-32-7化工百科 – 960化工网 [m.chem960.com]
- 2. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations [mdpi.com]
Mass Spectrometry Fragmentation Profiling of 2-Bromo-4-(hydroxymethyl)benzoic Acid: A Comparative Technical Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Matrix: Small Molecule Structural Characterization
Executive Summary & Structural Anatomy
In modern drug discovery, 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6) frequently serves as a critical bifunctional building block. Accurate mass spectrometric (MS) characterization of this molecule is essential for impurity profiling and pharmacokinetic tracking.
Structurally, this molecule presents a unique analytical triad:
-
A Carboxylic Acid Group: Highly responsive to negative electrospray ionization (ESI-).
-
A Hydroxymethyl (Benzyl Alcohol) Group: Prone to rapid dehydration in positive electrospray ionization (ESI+) and Electron Impact (EI) modes.
-
An Ortho-Bromine Atom: Provides a highly diagnostic 1:1 isotopic signature (
Br and Br) separated by 2 Da, acting as an internal isotopic tracer during fragmentation [1].
This guide objectively compares the fragmentation behavior of this compound across different ionization platforms (ESI+, ESI-, and EI) and provides a self-validating experimental protocol for robust structural confirmation.
Ionization Mode Comparison: ESI vs. EI
Choosing the correct ionization mode is a matter of understanding the proton affinity and gas-phase stability of the target functional groups. Relying on a single mode can lead to incomplete structural elucidation.
Comparative Performance Table
| Ionization Mode | Precursor Ion | Exact Mass (m/z) | Primary Neutral Loss | Dominant Pathway Causality | Sensitivity |
| ESI Negative | 228.9 / 230.9 | Deprotonation of the highly acidic benzoic acid moiety. | High (Lowest background noise) | ||
| ESI Positive | 231.0 / 233.0 | Protonation of the benzyl alcohol oxygen, followed by rapid dehydration. | Moderate (Prone to in-source fragmentation) | ||
| EI (70 eV) | 230 / 232 | Hard ionization induces homolytic cleavage of the weak | Low (Extensive molecular shattering) |
Data synthesized from established fragmentation rules for bromobenzoic acids and benzyl alcohols [2][3].
Mechanistic Fragmentation Pathways (The "Why")
To confidently assign MS/MS spectra, scientists must look beyond the raw m/z values and understand the thermodynamic drivers of the gas-phase reactions.
Pathway A: ESI Negative Mode & Decarboxylation
In ESI-, the molecule readily forms the carboxylate anion (
-
Diagnostic Ions: m/z 184.9 and 186.9.
-
Causality: The expulsion of
is thermodynamically favorable. The resulting carbanion is stabilized by the inductive electron-withdrawing effect of the ortho-bromine atom.
Pathway B: ESI Positive Mode & The Benzylic Cation
In ESI+, the
-
Diagnostic Ions: m/z 213.0 and 215.0.
-
Causality: Loss of water (
Da) generates a benzylic cation. This fragment is exceptionally stable due to resonance delocalization of the positive charge across the aromatic ring. This peak is often the base peak in ESI+ MS/MS spectra [4].
Pathway C: The Isotopic Tracer Rule
Regardless of the fragmentation pathway, any product ion that retains the bromine atom will exhibit a rigid ~1:1 doublet peak separated by 2 Da. If a fragment appears as a singlet, it is definitive proof that the
Caption: Logical fragmentation tree of 2-Bromo-4-(hydroxymethyl)benzoic acid across MS platforms.
Self-Validating LC-MS/MS Protocol
To ensure reproducibility and trustworthiness, the following step-by-step methodology includes built-in causality checks.
Step 1: Sample Preparation
-
Action: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL.
-
Causality: Methanol ensures complete solubilization of the aromatic ring, while water prevents poor peak shape during reversed-phase injection. Avoid using 100% organic solvent to prevent solvent-front breakthrough.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: LC-MS grade Water + 0.05% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.05% Formic Acid.
-
Causality: Formic acid is restricted to 0.05% (rather than the standard 0.1%). This deliberate reduction provides enough protons for ESI+ ionization of the alcohol, while minimizing ion suppression of the carboxylate group in ESI- mode, allowing for efficient polarity switching.
Step 3: Source Optimization & Polarity Switching
-
Action: Run the MS in fast polarity switching mode (cycle time < 200 ms). Set Capillary Voltage to 3.0 kV (Positive) and 2.5 kV (Negative).
-
Validation Check: Before running the sample, inject a blank. The background should be free of m/z 229/231. If observed, source contamination is present.
Step 4: Collision-Induced Dissociation (CID)
-
Action: Isolate precursor ions in Q1 with a narrow window (0.7 Da). Apply a collision energy ramp of 10–30 eV using Argon gas.
-
Causality: A narrow Q1 window ensures that the
Br and Br isotopes are isolated separately in sequential scans. This allows the software to definitively prove that both precursors yield the exact same neutral loss fragments.
Caption: Standardized LC-MS/MS workflow for the characterization of brominated benzoic acids.
Conclusion & Best Practices
When analyzing 2-Bromo-4-(hydroxymethyl)benzoic acid, ESI Negative mode is the superior choice for quantitative assays (e.g., pharmacokinetics or impurity tracking) due to the high ionization efficiency of the carboxylic acid and the clean background. However, for qualitative structural confirmation, ESI Positive mode is mandatory, as the facile loss of water (
References
-
National Center for Biotechnology Information. "2-Bromobenzoic acid - PubChem Compound Summary." PubChem. Available at:[Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Available at:[Link]
-
Chromatography Today. "A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify Metabolites of Bromobenzoic Acids." Chromatography Today. Available at:[Link]
-
NIST Mass Spectrometry Data Center. "Benzoic acid, 2-bromo-." NIST Chemistry WebBook, SRD 69. Available at:[Link]
The Analytical Challenge: Differentiating Carboxylic Acids and Alcohols
An in-depth technical comparison for researchers and drug development professionals characterizing bromobenzoate derivatives.
In pharmaceutical development and quality control, distinguishing between structurally related bromobenzoate derivatives—specifically those terminating in a carboxylic acid (e.g., bromobenzoic acid) versus an alcohol (e.g., bromobenzyl alcohol)—is a critical analytical step. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this functional group analysis.
However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—profoundly impacts spectral resolution. Because the diagnostic peaks for these functional groups reside in the high-frequency O-H stretching region, selecting the correct method is paramount to avoiding false positives caused by environmental interference.
Spectral Signatures & Causality in Bromobenzoates
Before comparing the instrumental methods, we must establish the fundamental spectral differences between the target functional groups. Both molecules contain an aromatic ring and a heavy bromine atom, but their oxygen-containing moieties dictate distinct vibrational behaviors.
-
The Carboxylic Acid O-H vs. Alcohol O-H:
-
Alcohols display a prominent, broad O-H stretch typically observed between 3200 cm⁻¹ and 3600 cm⁻¹[1]. This broadening is due to intermolecular hydrogen bonding forming polymeric chains.
-
Carboxylic acids exhibit an even broader, "messier" O-H stretch spanning 3300 cm⁻¹ down to 2500 cm⁻¹[2].
-
Causality: Carboxylic acids form highly stable, hydrogen-bonded dimers in the solid state. This intense hydrogen bonding significantly weakens the O-H covalent bond, lowering its vibrational frequency and causing the peak to overlap extensively with the sharp sp² and sp³ C-H stretching bands[2].
-
-
The Carbonyl (C=O) Stretch:
-
The C-Br Stretch:
-
The heavy bromine atom creates a low-frequency C-Br stretch in the fingerprint region. For bromobenzoic acid derivatives, this is generally found between 750 cm⁻¹ and 500 cm⁻¹ (e.g., theoretically and experimentally confirmed around 631 cm⁻¹ for 2-amino-5-bromobenzoic acid)[4].
-
Table 1: Diagnostic IR Peaks for Bromobenzoate Derivatives
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity / Shape | Causality / Structural Note |
| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Strong, very broad | Extensive hydrogen-bonded dimers weaken the O-H bond. |
| Alcohol | O-H Stretch | 3600 – 3200 | Strong, broad | Polymeric hydrogen bonding; less broad than acids. |
| Carboxylic Acid | C=O Stretch | ~1700 (1630–1830) | Strong, sharp | Highly polar double bond; absent in simple alcohols. |
| Bromine (Aromatic) | C-Br Stretch | 750 – 500 | Variable | Heavy atom reduces vibrational frequency. |
Method Comparison: ATR-FTIR vs. KBr Pellet Transmission
When analyzing solid bromobenzoate powders, the sampling method dictates the clarity of the O-H region.
ATR-FTIR (The High-Throughput Standard) An infrared beam is directed into a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample pressed against it[5].
-
Causality of Spectral Shift: The penetration depth of the evanescent wave is wavelength-dependent[5]. At high wavenumbers (3000+ cm⁻¹), penetration is shallow. Consequently, the critical O-H peaks for both alcohols and acids will appear artificially weak compared to the fingerprint region[5]. However, ATR requires no sample prep, eliminating the risk of introducing ambient moisture[6].
KBr Pellet Transmission (The High-Sensitivity Classic) The sample is diluted (1-2%) in IR-inactive KBr powder, ground, and pressed into a transparent disc[5].
-
Causality of Spectral Interference: KBr provides superior sensitivity and a longer effective pathlength, making it excellent for trace analysis[7]. However, KBr is highly hygroscopic[5]. If ambient moisture is absorbed during grinding, a parasitic water O-H peak (~3400 cm⁻¹) will appear, potentially masking the distinction between the alcohol and the carboxylic acid entirely.
Table 2: Comparative Performance Matrix
| Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet Transmission |
| Sample Preparation | None (Direct application) | High (Grinding, pressing under vacuum) |
| O-H Region Clarity | High (No moisture interference) | Variable (Prone to hygroscopic H₂O masking) |
| High-Wavenumber Intensity | Lower (Due to shallow penetration depth) | Higher (Consistent pathlength across spectrum) |
| Trace Sensitivity | Low (Short effective pathlength) | High (Longer effective pathlength) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent false data acquisition.
Caption: Workflow for selecting ATR vs. KBr methods for bromobenzoate IR analysis.
Protocol A: ATR-FTIR Analysis (Recommended for Routine QC)
Self-Validation Check: The "Pressure Plateau" Test.
-
Background Validation: Clean the diamond crystal with isopropanol. Collect a background spectrum. Validation: Ensure the baseline is flat (100% Transmittance) to confirm no residual sample or solvent remains.
-
Application: Place ~2-5 mg of the bromobenzoate powder directly onto the crystal[6].
-
Compression & Validation: Lower the ATR anvil. Solid powders require high pressure (up to 75 psi) to ensure intimate optical contact with the crystal[6]. Validation: Monitor the live C=O peak (~1700 cm⁻¹) or aromatic C=C peak (~1600 cm⁻¹). Gradually increase pressure until the peak intensity stops increasing (plateaus). Do not over-tighten.
-
Collection: Run 32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply an ATR-correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the weak O-H region for accurate comparison against historical transmission data.
Protocol B: KBr Pellet Transmission (Recommended for Trace Analysis)
Self-Validation Check: The "Blank Matrix" Test.
-
Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >2 hours to eliminate moisture.
-
Blank Validation: Press a pellet of pure KBr and run a spectrum. Validation: If a broad peak appears at ~3400 cm⁻¹, moisture is present. Re-dry the KBr. Do not proceed if the blank fails , as it will invalidate the alcohol/acid differentiation.
-
Mixing: Mix 1-2 mg of bromobenzoate sample with ~100 mg of dry KBr in an agate mortar. Grind vigorously for 1 minute. Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent Rayleigh scattering, which causes a sloping baseline.
-
Pressing: Transfer to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc[8].
-
Collection: Run 32 scans at 4 cm⁻¹ resolution against an empty beam background.
Conclusion & Recommendations
For the routine differentiation of carboxylic acids and alcohols in bromobenzoates, ATR-FTIR is the definitively superior method . Despite the inherently weaker signal in the high-wavenumber O-H region, modern ATR correction algorithms sufficiently resolve the 3300-2500 cm⁻¹ (acid) versus 3500-3200 cm⁻¹ (alcohol) bands. Most importantly, ATR eliminates the severe risk of hygroscopic moisture interference inherent to KBr, which is the leading cause of false positives when identifying hydroxyl groups. KBr transmission should be strictly reserved for trace impurity analysis where the longer optical pathlength is mathematically required.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press.7
-
OrgChem Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." University of Colorado Boulder. 2
-
Oreate AI Blog. "Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols." Oreate AI. 1
-
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." MOC. 3
-
IJTSRD. "DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid." International Journal of Trend in Scientific Research and Development. 4
-
JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." JASCO Applications. 6
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. 5
Sources
- 1. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols - Oreate AI Blog [oreateai.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. azom.com [azom.com]
- 6. jascoinc.com [jascoinc.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. researchgate.net [researchgate.net]
Reactivity Profiling: 2-Bromo-4-(hydroxymethyl)benzoic acid vs. its Bromomethyl Analog in Advanced Organic Synthesis
As a Senior Application Scientist, I frequently guide research teams through the critical selection of bifunctional and trifunctional building blocks for drug discovery and bioconjugation. A common structural dilemma arises when choosing between 2-Bromo-4-(hydroxymethyl)benzoic acid [1] and its analog, 2-Bromo-4-(bromomethyl)benzoic acid [2]. While they differ by only a single heteroatom at the benzylic position, this substitution profoundly alters their reactivity, chemoselectivity, and optimal application space.
This guide objectively compares their performance, explains the mechanistic causality behind their divergent reactivities, and provides self-validating experimental protocols for their distinct use cases.
Structural Anatomy & Mechanistic Causality
Both molecules share a 2-bromobenzoic acid core, providing an aryl bromide for transition-metal catalysis and a carboxylic acid for amidation or esterification. The critical divergence lies at the C4 benzylic position:
The Hydroxymethyl Group (-CH₂OH)
The hydroxyl moiety is a poor leaving group due to the thermodynamic instability of the hydroxide anion. It is highly stable under basic conditions and inert to oxidative addition by palladium. To participate in nucleophilic substitution, it requires prior activation (e.g., conversion to a mesylate or halide) or specialized conditions like the Mitsunobu reaction. This inertness makes it the ideal choice when orthogonal reactivity at the aryl bromide is required.
The Bromomethyl Group (-CH₂Br)
Bromide is an excellent leaving group (a weak conjugate base). The adjacent aromatic ring stabilizes the transition state, making the benzylic carbon highly electrophilic and primed for rapid
Decision matrix for selecting between hydroxymethyl and bromomethyl analogs based on reaction type.
Comparative Reactivity Profile
To facilitate rapid decision-making, the quantitative and qualitative performance data of both building blocks are summarized below.
| Property / Reaction | 2-Bromo-4-(hydroxymethyl)benzoic acid | 2-Bromo-4-(bromomethyl)benzoic acid |
| CAS Number | 90221-60-6[1] | 345953-39-1[2] |
| Benzylic Leaving Group | -OH (Poor, requires activation) | -Br (Excellent, highly electrophilic) |
| Nucleophilic Substitution ( | Low reactivity (stable in nucleophilic buffers) | High reactivity (rapid thioether/amine formation) |
| Pd-Catalyzed Cross-Coupling | Excellent (Chemoselective for C(sp²)-Br) | Poor (Competing C(sp³)-Br insertion/hydrolysis)[4] |
| Amide Coupling (via -COOH) | Requires transient protection of -OH to prevent self-polymerization | Straightforward (orthogonal to -CH₂Br if pre-activated as NHS ester) |
| Storage Stability | High (stable at ambient temperature) | Moderate (moisture sensitive, store at 0-8 °C) |
Strategic Workflows & Self-Validating Protocols
Workflow 1: Chemoselective Suzuki-Miyaura Coupling (Using the Hydroxymethyl Analog)
When the synthetic goal is to elaborate the aromatic core via the aryl bromide, the hydroxymethyl analog is the superior choice.
Causality: In a standard Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition into the C(sp²)-Br bond. If the bromomethyl analog is used, the Pd(0) species indiscriminately inserts into the highly reactive C(sp³)-Br bond, leading to complex mixtures of polymerized byproducts[4]. Furthermore, the aqueous basic conditions required to activate the boronic acid will rapidly hydrolyze the benzylic bromide. The hydroxymethyl analog ensures the benzylic position remains intact.
Self-Validating Protocol:
-
Preparation: In a Schlenk flask, combine 2-Bromo-4-(hydroxymethyl)benzoic acid (1.0 eq), aryl boronic acid (1.2 eq), and
(0.05 eq). -
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(3:1 v/v). -
Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 4-6 hours.
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material UV spot and the emergence of a new, lower
spot confirms conversion. The absence of multiple streaking spots validates that the benzylic alcohol did not undergo side reactions. -
Workup: Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the cross-coupled carboxylic acid. Extract with EtOAc.
-
Validation Checkpoint 2 (Post-Process): Analyze the crude product via LC-MS. The presence of the
ion corresponding to the coupled product, without Da (oxidation) or Da (hydration) peaks, confirms the absolute chemoselectivity of the process.
Workflow 2: Thiol-Specific Bioconjugation (Using the Bromomethyl Analog)
For applications requiring direct covalent attachment to biomolecules (e.g., Antibody-Drug Conjugates), the bromomethyl analog is the optimal reagent.
Causality: The bromomethyl group acts as a potent electrophilic handle. At pH 8.0, the thiol group of cysteine residues (
Self-validating bioconjugation workflow utilizing the bromomethyl analog for thioether linkage.
Self-Validating Protocol:
-
Linker Preparation: Dissolve 2-Bromo-4-(bromomethyl)benzoic acid in anhydrous DMSO to a 100 mM stock concentration[3].
-
Protein Preparation: Dilute the target protein to 5-10 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
Conjugation: Add the linker stock to the protein solution (15-fold molar excess). Ensure final DMSO concentration is <10% v/v to prevent protein denaturation. Incubate for 2 hours at room temperature.
-
Validation Checkpoint 1 (In-Process): Perform an Ellman’s Reagent (DTNB) assay on an aliquot. A >90% reduction in absorbance at 412 nm compared to the pre-reaction protein confirms the successful consumption of free thiols.
-
Quenching: Add 10 mM free cysteine to the reaction mixture and incubate for 30 minutes to consume any unreacted electrophile[3].
-
Validation Checkpoint 2 (Post-Process): Purify via Size Exclusion Chromatography (SEC). Analyze the fractions via Intact Mass Spectrometry to confirm the exact mass shift corresponding to the covalent addition of the linker.
References
- Title: 2-Bromo-4-hydroxymethyl-benzoic acid | 90221-60-6 Source: Sigma-Aldrich URL
- Title: 2-Bromo-4-(bromomethyl)
- Title: Application of 4-(Bromomethyl)
- Source: PMC (National Institutes of Health)
Sources
- 1. 2-Bromo-4-hydroxymethyl-benzoic acid | 90221-60-6 [sigmaaldrich.com]
- 2. 2-Bromo-4-(bromomethyl)benzoic acid | C8H6Br2O2 | CID 15129931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure data for 2-Bromo-4-(hydroxymethyl)benzoic acid
An in-depth understanding of the solid-state properties of synthetic intermediates is critical for optimizing downstream pharmaceutical manufacturing, ensuring batch-to-batch consistency, and controlling polymorph generation.
This guide provides a comprehensive crystallographic and physicochemical comparison of 2-Bromo-4-(hydroxymethyl)benzoic acid (CAS 90221-60-6) against its non-brominated parent, 4-(Hydroxymethyl)benzoic acid (CAS 3006-96-0) , and its fluorinated analog. By analyzing how halogen substitution dictates crystal packing, researchers can rationally design crystallization processes and predict the material's behavior in complex synthetic workflows, such as cross-coupling reactions for active pharmaceutical ingredients (APIs)[1].
Crystallographic & Physicochemical Overview
The introduction of a halogen atom onto the aromatic ring of a benzoic acid derivative fundamentally alters its supramolecular assembly. In the unsubstituted 4-(hydroxymethyl)benzoic acid , the dominant intermolecular force is the classic
However, substituting a bulky bromine atom at the 2-position (ortho to the carboxylic acid) introduces two critical mechanistic changes:
-
Steric Twist: The steric bulk of the bromine atom forces the carboxylic acid moiety out of coplanarity with the phenyl ring. This dihedral twist disrupts the planar
dimer, often forcing the molecules into catemeric chains or highly distorted dimers. -
Halogen Bonding (
-hole interactions): The highly polarizable bromine atom acts as a strong halogen bond donor. The resulting interactions (where oxygen acts as the Lewis base) cross-link the hydrogen-bonded chains into a robust 3D supramolecular framework[3].
These structural deviations directly impact the thermodynamic stability, solubility, and melting point of the bulk powder, making the brominated derivative behave distinctly differently during isolation and purification compared to its analogs.
Comparative Solid-State Data
The following table summarizes the comparative crystallographic and physicochemical properties of 2-Bromo-4-(hydroxymethyl)benzoic acid and its primary alternatives.
| Property / Parameter | 2-Bromo-4-(hydroxymethyl)benzoic acid | 4-(Hydroxymethyl)benzoic acid | 2-Fluoro-4-(hydroxymethyl)benzoic acid |
| CAS Number | 90221-60-6[4] | 3006-96-0[2] | N/A (Research Grade)[3] |
| Molecular Weight | 231.04 g/mol [5] | 152.15 g/mol [2] | 170.14 g/mol |
| Primary H-Bond Motif | Distorted Dimer / Catemeric Chains | Coplanar | Coplanar |
| Halogen Bonding | Strong ( | None | Weak ( |
| Supramolecular Architecture | 3D Network | 2D Sheets | 2D Sheets / Weak 3D |
| Steric Hindrance (COOH) | High (Dihedral twist > 30°) | None (Coplanar) | Low (Minimal twist) |
| Synthetic Utility | Suzuki/Buchwald cross-coupling[1] | Esterification / Amidation[6] | Isosteric replacement |
Data extrapolated from crystallographic studies of substituted benzoic acids and patent literature regarding their isolation.
Experimental Workflows: Crystallization and Phase Validation
To ensure the reliability of the solid-state data and prevent the kinetic trapping of metastable polymorphs, the crystallization and subsequent X-ray diffraction (XRD) validation must operate as a self-validating system.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is selected over rapid cooling because it allows for a slow, thermodynamically controlled approach to supersaturation. This minimizes defect formation in the crystal lattice, which is crucial for resolving the electron density of the heavy bromine atom during Single-Crystal X-Ray Diffraction (SCXRD).
-
Dissolution: Dissolve 50 mg of 2-Bromo-4-(hydroxymethyl)benzoic acid in 1.0 mL of ethyl acetate (good solvent) in a 4 mL inner vial. Ensure complete dissolution via sonication.
-
Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of heptane (anti-solvent)[7].
-
Diffusion: Cap the 20 mL vial tightly and leave it undisturbed at 20 °C for 5–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility of the compound.
-
Harvesting: Carefully decant the mother liquor and wash the resulting block-like crystals with a few drops of cold heptane. Mount a single, defect-free crystal on a diffractometer loop using paratone oil.
Protocol B: Bulk Phase Validation via Powder XRD (PXRD)
Causality: SCXRD only proves the structure of a single crystal. To trust the bulk material used in downstream API synthesis, the bulk powder must be analyzed via PXRD and matched against the simulated pattern from the SCXRD data.
-
Sample Preparation: Lightly grind 100 mg of the bulk synthesized 2-Bromo-4-(hydroxymethyl)benzoic acid using an agate mortar and pestle to minimize preferred orientation effects.
-
Mounting: Back-load the powder into a zero-background silicon sample holder to ensure a flat sample surface.
-
Data Collection: Scan the sample from 5° to 50°
using Cu-K radiation ( Å) with a step size of 0.02°[8]. -
Validation: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A matching peak profile validates the polymorphic purity of the bulk batch.
Workflow Visualization
Caption: Self-validating crystallographic workflow ensuring polymorphic purity of the brominated intermediate.
Downstream Applications & Synthetic Utility
The choice between 2-Bromo-4-(hydroxymethyl)benzoic acid and its non-brominated counterpart dictates the synthetic pathways available to the chemist:
-
Orthogonal Functionalization: The presence of the aryl bromide in 2-Bromo-4-(hydroxymethyl)benzoic acid allows for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This is impossible with the unsubstituted 4-(hydroxymethyl)benzoic acid, which is primarily limited to modifications at the carboxylic acid (e.g., forming methyl 4-(hydroxymethyl)benzoate)[6] or the benzylic alcohol.
-
Electronic Tuning: The electron-withdrawing nature of the bromine atom lowers the pKa of the carboxylic acid relative to the parent compound, making it a better hydrogen bond donor in co-crystallization screens and altering its reactivity in esterification protocols. Furthermore, the introduction of the bromo group significantly lowers the electronic band gap of the solid material compared to unsubstituted benzoic acids[3].
References
- [chem960.com] 7697-32-7 (4-bromo-3,5-dimethylbenzoic Acid) - 960 Chemical Network. Includes CAS registry data for 2-bromo-4-(hydroxymethyl)benzoic acid (CAS: 90221-60-6).
- [chemwhat.tw] 2-Bromo-4-(hydroxymethyl)benzoic acid CAS#: 90221-60-6. Molecular weight and formula data.
- [cymitquimica.com] CAS 3006-96-0: 4-(Hydroxymethyl)benzoic acid. Physicochemical properties and structural data.
- [researchgate.net] Tanusri Dey et al. (2018). "Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation." Journal of Molecular Structure. Discusses halogen bonding and band gaps in substituted benzoic acids.
Sources
- 1. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 2. CAS 3006-96-0: 4-(Hydroxymethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 7697-32-7化工百科 – 960化工网 [m.chem960.com]
- 5. 2-溴-4-(羥甲基)苯甲酸 CAS#: 90221-60-6 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 6. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]
- 7. WO2009080250A2 - Insecticidal compounds - Google Patents [patents.google.com]
- 8. Frontiers | Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
